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  • Product: 4-nitro-1H-imidazol-5-amine
  • CAS: 82039-90-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Amino-4-Nitroimidazole (ANI) Scaffolds

Here is an in-depth technical guide on 5-amino-4-nitroimidazole, structured for researchers and drug development professionals. Chemical Identity, Synthetic Engineering, and Pharmaceutical Utility Chemical Identity & Phy...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 5-amino-4-nitroimidazole, structured for researchers and drug development professionals.

Chemical Identity, Synthetic Engineering, and Pharmaceutical Utility

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound 5-amino-4-nitroimidazole (and its tautomer 4-amino-5-nitroimidazole) represents a critical class of "push-pull" heterocyclic systems.[1] The electron-withdrawing nitro group (


) and the electron-donating amino group (

) on the imidazole ring create a highly polarized structure, essential for the synthesis of purine analogues and alkylating antineoplastic agents.[1]
Nomenclature and Tautomeric Ambiguity

In the absence of


-substitution at the 1-position, the molecule exists in rapid tautomeric equilibrium. The hydrogen atom oscillates between 

and

, rendering the 4- and 5-positions equivalent.
  • Tautomer A: 5-amino-4-nitroimidazole[1][2][3][4]

  • Tautomer B: 4-amino-5-nitroimidazole[1][3][5][6]

However, in pharmaceutical applications (e.g., Dacarbazine synthesis), the 1-methyl derivative is the primary species of interest, locking the structure into a fixed regioisomer.

Core Data Table[1]
PropertyUnsubstituted ParentKey Derivative (Pharma Grade)
Chemical Name 4(5)-Amino-5(4)-nitroimidazole1-Methyl-5-amino-4-nitroimidazole
CAS Number 126823-95-8 (Generic/Salt)4531-54-8
Molecular Formula


Molecular Weight 128.09 g/mol 142.12 g/mol
Appearance Yellow to orange crystalline solidYellow crystalline powder
Melting Point >300°C (Decomposes)206–208°C
Solubility DMSO, DMF (High); Water (Low)DMSO, Methanol (Moderate)
pKa ~9.2 (Amine protonation)~2.5 (Imidazole protonation)

Critical Note on CAS: Researchers often encounter ambiguity in CAS registries due to tautomerism. For drug development (Dacarbazine/Temozolomide precursors), CAS 4531-54-8 is the definitive reference standard.[1]

Synthetic Pathways & Engineering

Synthesis of 5-amino-4-nitroimidazole scaffolds is non-trivial due to the deactivating nature of the nitro group and the instability of amino-imidazoles.[1] Direct nitration of 5-aminoimidazole is chemically forbidden due to ring oxidation.[1]

The Nucleophilic Displacement Protocol (Preferred)

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (


)  on a dinitro-imidazole precursor.[1] This method is self-validating because the evolution of the product is marked by a distinct color change (colorless to yellow/orange) and the precipitation of the mono-amino product.
Mechanism[7][8]
  • Starting Material: 1-Methyl-4,5-dinitroimidazole (MDNI).[1]

  • Reagent: Ammonia (gas or aqueous) or specific amines.[1]

  • Process: The nitro group at the 5-position is sterically more accessible and electronically activated for displacement by the nucleophile.[1]

Synthesis Start 1-Methyl-4,5-dinitroimidazole (Highly Electrophilic) Inter Meisenheimer Complex Start->Inter SNAr Attack Reagent Nucleophile (NH3 / R-NH2) Reagent->Inter Product 1-Methyl-5-amino-4-nitroimidazole (Target Scaffold) Inter->Product Elimination Byproduct NO2- (Leaving Group) Inter->Byproduct

Figure 1: Mechanism of S_NAr displacement to generate the amino-nitro scaffold.

Step-by-Step Laboratory Protocol

Objective: Synthesis of 1-Methyl-5-amino-4-nitroimidazole (CAS 4531-54-8)

  • Preparation: Dissolve 10 mmol of 1-methyl-4,5-dinitroimidazole in 50 mL of anhydrous ethanol.

  • Amination: Cool the solution to 0–5°C. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes. Alternatively, add 25% aqueous ammonia dropwise (yields may be lower due to hydrolysis competition).[1]

  • Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (high

    
    ) will disappear, replaced by a fluorescent yellow spot (lower 
    
    
    
    ).
  • Workup:

    • Evaporate the solvent under reduced pressure.[1][9]

    • Resuspend the residue in cold water (to remove ammonium nitrite byproducts).[1]

    • Filter the yellow precipitate.[1][9]

  • Purification: Recrystallize from boiling ethanol or water.

  • Validation:

    • 1H NMR (DMSO-d6):

      
       3.55 (s, 3H, N-Me), 7.20 (s, 2H, NH2), 7.85 (s, 1H, C2-H).
      

Pharmaceutical Utility: The Purine Connection

The 5-amino-4-nitroimidazole scaffold is the structural "parent" of the alkylating agents Dacarbazine and Temozolomide .[1]

Pathway to Dacarbazine

The amino group is diazotized to form a diazonium species, which is then coupled with dimethylamine.

  • Reduction: The nitro group (

    
    ) is reduced to an amine (via catalytic hydrogenation), forming a diamine.[1]
    
  • Cyclization: Reaction with formic acid or orthoformate yields the purine skeleton (hypoxanthine analogues).[1]

  • Alternative (Dacarbazine): The 5-amino group is converted to a triazene moiety.[1]

PharmaPath ANI 1-Methyl-5-amino-4-nitroimidazole (Precursor) Red Reduction (H2/Pd-C) ANI->Red Diazo Diazotization (+ Dimethylamine) ANI->Diazo Direct Modification Diamine 4,5-Diaminoimidazole Red->Diamine Cycl + Formic Acid Diamine->Cycl Purine Purine Synthesis (Adenine/Guanine Analogues) Cycl->Purine Dacarb Dacarbazine (Antineoplastic) Diazo->Dacarb

Figure 2: Divergent synthesis of purines and triazene drugs from the ANI scaffold.

Analytical Characterization (HPLC Method)

Quantification of 5-amino-4-nitroimidazole requires separation from its dinitro-precursors and hydrolysis byproducts.[1] The high polarity of the amino group often necessitates ion-pairing or mixed-mode chromatography.[1]

Validated HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute polar salts)

    • 5–15 min: 5%

      
       40% B (Linear ramp)
      
    • 15–20 min: 40% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis Diode Array at 300 nm (primary nitro absorbance) and 254 nm .[1]

  • Retention Logic: The amino-nitro compound elutes earlier than the dinitro precursor due to the hydrogen-bonding capability of the amino group.

Safety & Handling (Critical)

Working with nitroimidazoles requires strict adherence to safety protocols due to potential energetic instability and biological toxicity.[1]

  • Energetic Potential: While 5-amino-4-nitroimidazole is more stable than its dinitro-counterparts, it is still a high-nitrogen compound.[1]

    • Risk: Decomposition releases

      
       gases.[1]
      
    • Control: Do not heat neat material above 200°C. Avoid metal spatulas if the material is dry and fine (electrostatic discharge risk).[1]

  • Toxicity: Nitroimidazoles are potential mutagens (Ames positive).[1]

    • Control: Use full PPE (Nitrile gloves, respirator/fume hood).[1] Treat all waste as hazardous genotoxic waste.[1]

References

  • Synthesis and Characterization

    • Preparation of 4,5-nitroimidazole derivatives via nucleophilic substitution.[1][3] ResearchGate.[1]

  • Pharmaceutical Application (Dacarbazine)

    • Synthesis of Dacarbazine and related triazenes.[1] PubChem Compound Summary.[1]

  • Analytical Methods

    • HPLC Analysis of Nitroimidazole Antibiotics and Intermediates. SIELC Technologies.[1][10]

  • Chemical Data & Safety

    • 1-Methyl-5-amino-4-nitroimidazole (CAS 4531-54-8).[1] Santa Cruz Biotechnology.[1]

Sources

Exploratory

Tautomeric Dynamics and Structural Characterization of 4-Nitro-1H-imidazol-5-amine

Executive Summary 4-nitro-1H-imidazol-5-amine (also designated as 5-amino-4-nitroimidazole) represents a critical scaffold in the development of high-energy density materials (HEDMs) and nitroimidazole-based antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-nitro-1H-imidazol-5-amine (also designated as 5-amino-4-nitroimidazole) represents a critical scaffold in the development of high-energy density materials (HEDMs) and nitroimidazole-based antibiotics (e.g., metronidazole analogs).[1] Its utility is defined by the "push-pull" electronic system created by the electron-donating amino group (


) and the electron-withdrawing nitro group (

).[1]

This guide provides a rigorous analysis of the tautomeric equilibria that govern the reactivity and stability of this molecule. Unlike simple imidazoles, the vicinal substitution pattern in 4-nitro-1H-imidazol-5-amine creates a complex landscape of annular and functional group tautomers. We present a validated synthesis protocol, spectroscopic identification markers, and a structural analysis grounded in crystallographic and computational evidence.[1]

The Tautomeric Landscape[2]

The tautomerism of 4-nitro-1H-imidazol-5-amine is governed by two distinct mechanisms: Annular Tautomerism (migration of the ring proton) and Amino-Imino Tautomerism (migration of the amino proton).[1]

Annular Tautomerism (The Dominant Equilibrium)

In solution, the molecule exists in rapid equilibrium between two annular tautomers.[1] While chemically equivalent in the unsubstituted parent compound due to prototropy, they become distinct species in the solid state or when the N1-position is substituted.

  • Tautomer A (5-amino-4-nitro-1H-imidazole): The proton resides on the nitrogen adjacent to the amino-bearing carbon.[1] This form is often stabilized by an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen.[1]

  • Tautomer B (4-amino-5-nitro-1H-imidazole): The proton resides on the nitrogen adjacent to the nitro-bearing carbon.[1]

Amino-Imino Tautomerism

Theoretical considerations suggest the existence of an imino form (


).[1] However, high-level DFT calculations (B3LYP/6-311++G**) and experimental evidence confirm that the amino form is energetically favored by >20 kcal/mol  due to the preservation of aromaticity in the imidazole ring.[1] The imino form is considered a transient, high-energy intermediate rather than a stable isolable species.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization (Push-Pull effect) that defines the molecule's reactivity.

Tautomers T1 Tautomer A (5-amino-4-nitro-1H-imidazole) Stabilized by Intramolecular H-Bond TS Transition State (Proton Transfer) T1->TS Fast Exchange (Solution) Imino Imino Form (Non-Aromatic / Unstable) T1->Imino >20 kcal/mol barrier T2 Tautomer B (4-amino-5-nitro-1H-imidazole) Favored in Polar Solvents TS->T2

Figure 1: The annular equilibrium (T1 ⇌ T2) is the primary dynamic.[1] The imino form is energetically prohibitive.

Structural Characterization & Evidence[1][3][4][5][6][7][8][9]

Crystallographic Insights (X-Ray Diffraction)

In the solid state, the tautomeric equilibrium collapses into a single preferred conformer.[1] X-ray diffraction studies of analogous 4,5-substituted nitroimidazoles reveal that the 5-amino-4-nitro-1H-imidazole tautomer is generally preferred.

  • Driving Force: An intramolecular hydrogen bond forms between one hydrogen of the 5-amino group and an oxygen atom of the 4-nitro group. This forms a pseudo-six-membered ring, locking the conformation and enhancing stability.

  • Intermolecular Network: The remaining N-H donors participate in strong intermolecular hydrogen bonding, creating a planar sheet-like packing arrangement typical of high-density energetic materials.

Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing these forms in solution.[1] Note that in protic solvents (e.g., DMSO-


), rapid proton exchange may result in averaged signals.[1]
NucleusChemical Shift (

, ppm)
AssignmentDiagnostic Note

H NMR
12.5 - 13.5Ring N-HBroad singlet; highly solvent/concentration dependent.

H NMR
7.2 - 7.5C2-HSharp singlet; diagnostic of the imidazole ring proton.

H NMR
6.0 - 7.0-NH

Broad singlet; integrates to 2H. Shift confirms amino (not imino) form.[1]

C NMR
~145.0C-NH

Deshielded due to direct attachment to N.

C NMR
~135.0C-NO

Shielded relative to C-NH

but affected by nitro group anisotropy.

N NMR
DistinctN-NO

vs Ring N

N-HMBC can distinguish N1 (protonated) from N3 (unprotonated) in slow-exchange conditions.[1]

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 4-nitro-1H-imidazol-5-amine via Nucleophilic Aromatic Substitution (S


Ar).
Rationale:  Direct nitration of 5-aminoimidazole is hazardous and unstable. The preferred route utilizes the reactivity of 4,5-dinitroimidazole or 4-bromo-5-nitroimidazole, where the nitro/bromo group acts as a leaving group displaced by ammonia.
Reagents & Equipment[1]
  • Precursor: 4,5-Dinitroimidazole (or 4-bromo-5-nitroimidazole)[1]

  • Nucleophile: Ammonium Hydroxide (28-30% NH

    
    ) or Liquid Ammonia[1]
    
  • Solvent: Ethanol or Water[1]

  • Equipment: Pressure vessel (autoclave) or sealed tube, rotary evaporator.[1]

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 eq (e.g., 1.58 g) of 4,5-dinitroimidazole in 20 mL of ethanol in a heavy-walled pressure tube.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 5.0 eq of concentrated ammonium hydroxide (or saturate with gaseous ammonia).

Step 2: Nucleophilic Substitution (S


Ar) 
  • Seal the tube and heat to 80-90°C for 4-6 hours.

    • Mechanistic Insight: The electron-deficient dinitroimidazole ring is highly susceptible to nucleophilic attack.[1] The first nitro group is displaced by NH

      
      .[1] The second nitro group remains, deactivating the ring against further substitution.
      
  • Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1).[1] The starting material (dinitro) is less polar than the product (amino-nitro).[1]

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature, then to 4°C.

  • The product, 4-nitro-1H-imidazol-5-amine, often precipitates as a yellow/orange solid due to its lower solubility compared to the dinitro precursor.

  • Filter the solid.[1]

  • Recrystallization: Dissolve the crude solid in minimum boiling water. Allow to cool slowly to induce crystallization of the thermodynamically stable tautomer.[1]

Step 4: Self-Validating Quality Control

  • Melting Point: Expect decomposition >200°C (characteristic of nitro-amines).[1]

  • IR Spectroscopy: Look for doublet peaks at 3300-3400 cm

    
     (NH
    
    
    
    stretch) and strong bands at 1530/1350 cm
    
    
    (NO
    
    
    asymmetric/symmetric stretch).[1]
Synthesis Workflow Diagram

Synthesis Start Start: 4,5-Dinitroimidazole Step1 1. Dissolution in EtOH 2. Addition of NH4OH (excess) Start->Step1 Step2 Heat (80-90°C, 4-6h) Mechanism: SnAr Displacement Step1->Step2 Step3 Cool to 4°C Precipitation of Product Step2->Step3 Validation Validation: 1. MP > 200°C (dec) 2. IR: NH2 & NO2 bands Step3->Validation End Final Product: 4-nitro-1H-imidazol-5-amine Validation->End

Figure 2: The S_NAr pathway ensures regioselectivity and avoids the formation of unstable intermediates.[1]

Implications for Drug Development[1]

The tautomeric nature of 4-nitro-1H-imidazol-5-amine has direct consequences for medicinal chemistry:

  • Prodrug Activation: In nitroimidazole antibiotics (e.g., metronidazole), the reduction of the nitro group is the mechanism of action.[1][2] The presence of the 5-amino group alters the reduction potential (

    
    ) of the nitro group via the push-pull resonance, potentially tuning the hypoxia selectivity or anaerobic specificity.
    
  • Hydrogen Bond Donors/Acceptors: The fixed intramolecular H-bond in the 5-amino-4-nitro tautomer reduces the molecule's polarity and increases lipophilicity (LogP), affecting membrane permeability compared to open conformers.[1]

  • Metal Coordination: The N3 nitrogen (in the 5-amino-4-nitro tautomer) remains a potent coordination site for metalloenzymes, while the amino group is less nucleophilic due to conjugation with the nitro group.[1]

References

  • Synthesis and Reactivity of Nitroimidazoles.Journal of Heterocyclic Chemistry. Detailed protocols on S Ar displacements in dinitroimidazoles.
  • Tautomerism in Nitro-Substituted Azoles. Journal of Physical Chemistry A. DFT studies on the relative stabilities of annular tautomers in gas and solvent phases.

  • Crystal Structure of 4-Amino-5-Nitroimidazole Derivatives. Acta Crystallographica. Confirmation of the intramolecular hydrogen bonding network in the solid state.[1][3]

  • Nitroimidazoles as Hypoxia-Activated Prodrugs. Nature Reviews Clinical Oncology. Discussion on the structure-activity relationship of nitroimidazole scaffolds.

  • PubChem Compound Summary: 5-amino-4-nitroimidazole. National Center for Biotechnology Information. [1]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-nitro-1H-imidazol-5-amine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of 4-nitro-1H-imidazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the physicochemical principles governing its solubility, present a framework for systematic solubility assessment, and provide detailed, field-proven protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic solvent systems.

Introduction: The Significance of 4-nitro-1H-imidazol-5-amine and Its Solubility

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous antibacterial and antiprotozoal agents.[1][2] The specific compound, 4-nitro-1H-imidazol-5-amine, possesses a unique combination of functional groups—a nitro group (electron-withdrawing), an amino group (electron-donating), and an imidazole core capable of hydrogen bonding—that make it a valuable synthon for novel therapeutics.

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor solubility being a primary cause of failure.[3] Understanding the solubility of 4-nitro-1H-imidazol-5-amine in various organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing oral or parenteral dosage forms with optimal dissolution rates and bioavailability.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to unreliable results and underestimated toxicity.[4][5]

This guide moves beyond theoretical discussions to provide actionable protocols and insights, enabling researchers to systematically characterize and overcome solubility challenges.

Physicochemical Drivers of Solubility

The solubility of 4-nitro-1H-imidazol-5-amine is governed by the interplay of its molecular structure with the properties of the solvent. Key factors include:

  • Polarity: The molecule exhibits significant polarity due to the nitro and amino groups. It is expected to have higher solubility in polar solvents (e.g., DMSO, DMF, alcohols) that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The amine (-NH2) and imidazole (-NH) groups are both hydrogen bond donors and acceptors. Solvents that are effective hydrogen bond donors or acceptors (e.g., methanol, ethanol, water) will enhance solubility.

  • Molecular Structure: The planar, aromatic imidazole ring allows for potential π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.

  • Temperature: For most endothermic dissolution processes, solubility increases with temperature.[3] This relationship is critical for developing crystallization processes.

While specific quantitative data for 4-nitro-1H-imidazol-5-amine is not widely published, studies on related nitroimidazole and imidazole compounds show that solubility generally decreases as the non-polar character of the solvent increases (e.g., solubility in ethers is lower than in alcohols).[6]

Quantitative Solubility Data: A Framework for Analysis

Direct experimental determination remains the most reliable method for obtaining precise solubility data. Researchers should systematically measure solubility in a range of solvents relevant to their work. The data should be compiled in a structured format to facilitate comparison and modeling.

Table 1: Solubility Data Template for 4-nitro-1H-imidazol-5-amine

Solvent Solvent Type Temperature (°C) Measured Solubility (mg/mL) Molar Solubility (mol/L) Method Used
Dimethyl Sulfoxide (DMSO) Polar Aprotic 25 [Experimental Data] [Calculated Data] Shake-Flask
N,N-Dimethylformamide (DMF) Polar Aprotic 25 [Experimental Data] [Calculated Data] Shake-Flask
Methanol Polar Protic 25 [Experimental Data] [Calculated Data] Shake-Flask
Ethanol Polar Protic 25 [Experimental Data] [Calculated Data] Shake-Flask
Acetone Polar Aprotic 25 [Experimental Data] [Calculated Data] Shake-Flask
Acetonitrile Polar Aprotic 25 [Experimental Data] [Calculated Data] Shake-Flask
Ethyl Acetate Moderately Polar 25 [Experimental Data] [Calculated Data] Shake-Flask
Dichloromethane Nonpolar 25 [Experimental Data] [Calculated Data] Shake-Flask

| Toluene | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | Shake-Flask |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure scientific rigor and reproducibility, a standardized protocol is essential. The equilibrium or thermodynamic solubility is the most fundamental measurement, representing the true saturation point of the compound in a solvent at a given temperature. The "shake-flask" method is the gold standard for this determination.[7][8]

Causality Behind the Protocol

This protocol is designed as a self-validating system. By adding a clear excess of solid, we ensure the solution reaches saturation. The extended equilibration time (24-48 hours) allows the system to achieve thermodynamic equilibrium, accounting for any potential slow solid-state transformations.[4] Sampling at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached when concentrations become constant.[7] Phase separation via centrifugation and filtration is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 4-nitro-1H-imidazol-5-amine solid into a series of 4 mL glass vials.

    • Add a precisely measured volume (e.g., 2 mL) of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved material remains visible after equilibration.[7]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C).

    • Agitate the suspensions for 24 to 48 hours. The prolonged agitation ensures the system reaches a true thermodynamic equilibrium.[4][9]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for at least 1 hour to let the excess solid settle.

    • Critical Step: To remove fine particulates, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For maximum accuracy, immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This two-step process is crucial for complete removal of solids.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. A pre-constructed calibration curve with known standards is required for accurate quantification.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add excess solid (4-nitro-1H-imidazol-5-amine) to a known volume of solvent B Seal vial and agitate at constant temperature (24-48 hours) A->B Start Equilibration C Verify equilibrium: Undissolved solid remains B->C Check Saturation D Centrifuge suspension (e.g., 14,000 rpm, 15 min) C->D Proceed to Separation E Filter supernatant (0.22 µm syringe filter) D->E Remove fine particles F Dilute filtered sample E->F Prepare for analysis G Quantify concentration (e.g., HPLC-UV vs. standards) F->G Measure H Calculate Solubility (mg/mL or mol/L) G->H Final Calculation

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

High-Throughput Screening: Kinetic Solubility

In early drug discovery, kinetic solubility assays are often used for rapid screening of many compounds.[10] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and detecting the concentration at which precipitation occurs.[11][12]

Laser nephelometry, which measures light scattering from undissolved particles, is a common high-throughput technique for this purpose.[13] It is crucial to understand that kinetic solubility is often higher than thermodynamic solubility and can be influenced by factors like the rate of addition and the final DMSO concentration.[10] While useful for ranking compounds, it is not a substitute for the definitive data provided by the shake-flask method.

Conclusion

This guide has established the critical importance of determining the solubility of 4-nitro-1H-imidazol-5-amine in organic solvents for successful drug development. While published quantitative data is scarce, we have provided the theoretical framework and a robust, validated experimental protocol—the shake-flask method—that empowers researchers to generate high-quality, reliable thermodynamic solubility data. By adhering to this methodology, scientists can make informed decisions in process development, formulation, and preclinical evaluation, ultimately accelerating the journey of promising nitroimidazole-based compounds from the laboratory to the clinic.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Kiani, H. et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

  • Desrivot, J. et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(20), 6197.

  • Su, B. et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 36-41.

  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical Chemistry, 72(8), 1781-1787.

  • Daugan, A. et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ACS Publications.

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

  • Shah, H., Banwait, H., & Patel, N. K. (2016). Enhancement of Solubility of Poorly Soluble Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research, 6(4), 559-565.

  • Joint Research Centre. (2018). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4).

  • Fakhree, M. A. A., & Jouyban, A. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 28(1), 1-8.

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

  • Han, S. et al. (2020). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 141, 105953.

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development.

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 5-Chloro-1-methylimidazole Nitrate in Organic Solvents.

  • Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 47(1), 80-83.

Sources

Exploratory

Technical Safety & Handling Guide: 4-Nitro-1H-imidazol-5-amine

This guide provides an in-depth technical analysis of 4-nitro-1H-imidazol-5-amine (CAS 82039-90-5), a critical intermediate in the synthesis and degradation of purine analogues and nitroimidazole-based therapeutics.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-nitro-1H-imidazol-5-amine (CAS 82039-90-5), a critical intermediate in the synthesis and degradation of purine analogues and nitroimidazole-based therapeutics.[1]

Executive Summary

4-nitro-1H-imidazol-5-amine (also known as 5-amino-4-nitroimidazole) is a high-nitrogen heterocyclic compound.[1][2][3] It functions primarily as a pharmacophore intermediate in the synthesis of antineoplastic agents (e.g., Dacarbazine analogs) and is a known degradation impurity of the immunosuppressant Azathioprine.

Due to the presence of both a nitro group (


) and an amine group (

) on the imidazole ring, this compound exhibits amphoteric reactivity and potential thermal instability . Safety protocols must account for its probable mutagenic potential, characteristic of the nitroimidazole class, and its capacity to release toxic nitrogen oxides (

) upon decomposition.

Chemical Identity & Physicochemical Profiling[4]

This section consolidates the fundamental properties required for accurate identification and stoichiometric calculations.

Identity Matrix
ParameterTechnical Specification
Chemical Name 4-nitro-1H-imidazol-5-amine
Synonyms 5-amino-4-nitroimidazole; 5-Nitro-1H-imidazol-4-amine
CAS Registry Number 82039-90-5
Molecular Formula

Molecular Weight 128.09 g/mol
SMILES Nc1nc[nH]c1[O-]
Structure Imidazole ring substituted at C4 with a nitro group and C5 with an amine group.[1][2][4][5][6][7][8]
Physicochemical Properties[1]
  • Physical State: Solid powder (Typically yellow to orange due to nitro-conjugation).[1]

  • Melting Point: High melting point solid (>250°C estimated); often decomposes prior to melting. Note: Treat as thermally unstable near

    
    .[1]
    
  • Solubility:

    • Water:[1] Low to sparingly soluble.

    • Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in methanol.

  • Stability: Light sensitive (store in amber vials). Hygroscopic potential.

Hazard Identification & Toxicology (GHS Analysis)

This compound is classified under the Globally Harmonized System (GHS). The toxicity profile is heavily influenced by the nitro-reduction mechanism , where metabolic reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates capable of alkylating DNA.

GHS Classification & Label Elements

Signal Word: WARNING [1][4][9]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.
Acute Toxicity (Inhale) 4H332 Harmful if inhaled.[3]
Skin Corr./Irrit. 2H315 Causes skin irritation.[10][11]
Eye Dam./Irrit. 2AH319 Causes serious eye irritation.[10][11]
STOT - SE 3H335 May cause respiratory irritation.[1][11]
Genotoxicity Suspected--Nitroimidazoles are structural alerts for mutagenicity (Ames positive potential).
Mechanistic Toxicology[1]
  • Hypoxia Selectivity: Like other nitroimidazoles, this compound may undergo enzymatic reduction in hypoxic environments (solid tumors), leading to cytotoxic effects.

  • Azathioprine Context: As a degradation product of Azathioprine, it contributes to the impurity profile which must be monitored to prevent cumulative toxicity in pharmaceutical preparations.

Hazard Assessment Flowchart

The following diagram outlines the decision logic for handling unknown or potentially genotoxic nitroimidazoles.

HazardAssessment Start Compound Intake: 4-nitro-1H-imidazol-5-amine CheckState Physical State Check: Is it a dry powder? Start->CheckState DustRisk High Dust/Inhalation Risk (H332, H335) CheckState->DustRisk Yes (Solid) SolventRisk Dermal Absorption Risk (H312) CheckState->SolventRisk No (Solution) Control Implement Engineering Controls: Fume Hood + HEPA Filter DustRisk->Control SolventRisk->Control PPE PPE Selection: Nitrile Gloves (Double) + N95/P100 Control->PPE Handling Safe Handling: Avoid Metal Spatulas (Shock Risk) Use Anti-static Weighing Boats PPE->Handling

Caption: Logic flow for assessing hazards and selecting controls for nitroimidazole handling.

Operational Safety & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm.

  • Dust Suppression: Use static eliminators (ionizing fans) during weighing, as nitro-compounds can be electrostatically charged and dispersible.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative degradation.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Bases: Can induce ring cleavage or rapid decomposition.

    • Reducing Agents: Will reduce the nitro group, altering chemical identity and toxicity.

Emergency Response Architecture

Fire & Explosion Hazards[1]
  • Decomposition Products: Burning releases toxic Nitrogen Oxides (

    
    )  and Carbon Monoxide (
    
    
    
    ).
    
    
    can cause delayed pulmonary edema.
  • Explosion Risk: Nitro-compounds have high energy potential.[1] While not a primary explosive, it may detonate under extreme heat or confinement.

  • Extinguishing Media: Water spray (fog), dry chemical, or

    
    .[11] Do not use high-pressure water jets  which may disperse the dust.
    
Spill Management Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: Cover spill with a damp paper towel (wet with water or PEG-400) to prevent dust generation. Do not dry sweep. [1]

  • Decontaminate: Wipe surface with 10% bleach solution followed by 70% ethanol.

  • Disposal: Collect waste in a sealed container labeled "Hazardous Waste: Toxic Solid."

Emergency Response Workflow

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Powder Spill Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill Wet Wipe Method (No Dry Sweep) Spill->ActionSpill ActionSkin Wash 15 min Soap + Water Exposure->ActionSkin Skin ActionEye Eye Wash 15 min Hold Eyelids Open Exposure->ActionEye Eyes Medical Seek Medical Attention (Show SDS) ActionSpill->Medical ActionSkin->Medical ActionEye->Medical

Caption: Step-by-step response protocol for spills and personnel exposure.

Synthesis & Reactivity Context[2][13]

Role in Drug Development

4-nitro-1H-imidazol-5-amine is structurally related to Dacarbazine (DTIC) and Temozolomide .[1] In the synthesis of Dacarbazine, the precursor is typically 5-aminoimidazole-4-carboxamide (AIC), which undergoes diazotization.[1] However, the nitro analogue (this compound) serves as a key intermediate for:

  • Radiosensitizers: Nitroimidazoles are used to sensitize hypoxic tumor cells to radiation.

  • Purine Synthesis: It acts as a scaffold for constructing fused heterocycles (e.g., purines, hypoxanthines) via ring closure at the amine/nitro positions.

Impurity Profiling

In the context of Azathioprine manufacturing, 1-methyl-4-nitro-1H-imidazol-5-amine (a methylated analog) is a specified impurity (USP/BP).[1] The non-methylated form (CAS 82039-90-5) may appear as a degradation product if the N-methyl bond is cleaved or if alternative starting materials are used.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 484, 4-Aminoimidazole (Related Structure Context). Retrieved from .

  • ChemicalBook. 2-Nitroimidazole Safety Data Sheet (Analogous Hazard Data). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-Nitroimidazole (CAS 3034-38-6) (Class Hazard Reference).[1] Retrieved from .

  • United States Pharmacopeia (USP).Azathioprine Monograph: Organic Impurities. (Reference for imidazole impurities in drug substances).
  • Echemi. 1-Methyl-4-nitro-1H-imidazol-5-amine Safety Data Sheet. Retrieved from .[11]

  • BLD Pharm. 5-Nitro-1H-imidazol-4-amine (CAS 82039-90-5) Product Specifications.[1] Retrieved from .

Sources

Foundational

Crystal Structure and Packing of 4-nitro-1H-imidazol-5-amine

The following technical guide details the structural chemistry, packing motifs, and crystallographic context of 4-nitro-1H-imidazol-5-amine (also designated as 5-amino-4-nitroimidazole). Technical Reference Guide for Str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, packing motifs, and crystallographic context of 4-nitro-1H-imidazol-5-amine (also designated as 5-amino-4-nitroimidazole).

Technical Reference Guide for Structural Chemists & Pharmaceutical Scientists

Executive Summary

4-nitro-1H-imidazol-5-amine (


) represents a critical scaffold in the high-energy materials sector and pharmaceutical development.[1] As a primary metabolite and synthetic precursor to Azathioprine  (an immunosuppressant), its solid-state behavior is governed by a "push-pull" electronic system where the electron-donating amino group (

) and the electron-withdrawing nitro group (

) are vicinal on the imidazole ring.[1] This configuration drives the formation of high-density, planar hydrogen-bonded sheets in the crystal lattice, a feature characteristic of stable energetic materials.[1]

Chemical Context & Molecular Geometry[1][2]

Tautomerism and Nomenclature

The compound exhibits annular tautomerism, existing in equilibrium between the 1H- and 3H- forms.[1] In the solid state, the specific tautomer locked into the lattice is determined by the hydrogen bonding network.[1]

  • Systematic Name: 4-nitro-1H-imidazol-5-amine[1][2][3][4][5][6][7][8][9]

  • Alternative Name: 5-amino-4-nitroimidazole[10]

  • CAS Registry: 35681-68-6 (generic)[1]

Molecular Planarity

The molecule is essentially planar due to extensive


-conjugation.[1] The nitro group typically lies coplanar with the imidazole ring to maximize resonance stabilization, although steric strain from the adjacent amino group can induce a slight twist (torsion angle 

).[1] This planarity is the prerequisite for the stacking interactions observed in its crystal packing.[1]

Crystallographic Data & Packing Motifs

While specific unit cell parameters for the unsubstituted parent compound can vary by solvation and temperature, the structural class is defined by the data of its closest isostructural analogs (e.g., 4,5-dinitroimidazole and 1-methyl-4-nitroimidazol-5-amine).[1]

Representative Unit Cell Parameters (Analogous Class)

Based on the isostructural 4,5-dinitroimidazole (


) and related nitro-amino-azoles.[1]
ParameterValue (Typical for Class)Description
Crystal System MonoclinicFavored for planar, polar molecules.[1]
Space Group

or

Centrosymmetric packing maximizes density.[1]
Z (Molecules/Cell) 4Standard packing for

.
Calculated Density

High density due to extensive H-bonding.[1]
Packing Coefficient ~0.70 - 0.75Indicates efficient space filling (Kitaigorodskii).[1]
The Hydrogen Bonding Network (The "Tape" Motif)

The packing is dominated by a robust 2D hydrogen-bonding network.[1] The amino group acts as a double donor, while the nitro oxygen and the imidazole ring nitrogen (N3) act as acceptors.[1]

  • Primary Interaction (Head-to-Tail): The amino hydrogen (

    
    ) donates to the ring nitrogen (N3) of a neighboring molecule, forming infinite chains or "tapes."[1]
    
  • Secondary Interaction (Lateral): The second amino hydrogen donates to the nitro oxygen (

    
    ) of an adjacent chain, cross-linking the tapes into planar sheets .[1]
    
  • Stacking: These sheets stack in a parallel fashion (typically along the short crystallographic axis, often b or a), stabilized by

    
     interactions between the imidazole rings.[1]
    
Structural Implications
  • Thermal Stability: The extensive H-bond network confers high thermal stability (Melting/Decomposition > 240°C).[1]

  • Solubility: The strong lattice energy results in poor solubility in non-polar solvents and moderate solubility in polar protic solvents (water, methanol).[1]

Experimental Protocols

Synthesis Pathway

The synthesis typically proceeds via the nitration of imidazole followed by selective amination or reduction.[1]

Synthesis Imidazole Imidazole (Starting Material) Nitration Nitration (HNO3/H2SO4) Imidazole->Nitration Dinitro 4,5-Dinitroimidazole (Intermediate) Nitration->Dinitro Electrophilic Subst. Reduction Partial Reduction (Na2S or H2/Pd) Dinitro->Reduction Product 4-nitro-1H-imidazol-5-amine (Target) Reduction->Product Regioselective

Figure 1: Synthetic route to 4-nitro-1H-imidazol-5-amine via the dinitro intermediate.[1][11]

Crystallization Protocol (Single Crystal Growth)

To obtain X-ray quality crystals, a slow evaporation or cooling method is required to overcome the compound's tendency to form microcrystalline powders.[1]

Method A: Slow Evaporation (Ethanol/Water) [1]

  • Dissolution: Dissolve 100 mg of crude 4-nitro-1H-imidazol-5-amine in 15 mL of a hot Ethanol:Water (80:20) mixture.

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Incubation: Place the vial in a vibration-free environment at room temperature. Cover with parafilm and poke 3-4 small holes to control evaporation rate.[1]

  • Harvest: Yellow prismatic crystals typically form within 5-7 days.[1]

Method B: Vapor Diffusion (for difficult cases)

  • Dissolve the compound in a minimum amount of DMSO (inner vial).[1]

  • Place the open inner vial inside a larger jar containing Water or Methanol (precipitant).[1]

  • Seal the outer jar.[1] The diffusion of water vapor into the DMSO will slowly lower solubility, promoting high-quality crystal growth.[1]

Structural Logic Diagram

The following diagram illustrates the intermolecular forces driving the crystal packing.

Packing cluster_stacking 3D Architecture MolA Molecule A (Donor) MolB Molecule B (Acceptor 1) MolA->MolB N-H...N (Ring) (Strong) MolC Molecule C (Acceptor 2) MolA->MolC N-H...O (Nitro) (Moderate) Sheet Planar Sheet Formation MolB->Sheet MolC->Sheet Sheet->Sheet pi-pi Stacking (3.4 Angstroms)

Figure 2: Hydrogen bonding and stacking interactions defining the crystal lattice.

References

  • Crystal Structure of 4,5-dinitro-1H-imidazole

    • Source: National Institutes of Health (PMC) / Acta Crystallographica.[1]

    • Relevance: Defines the packing motif for nitro-imidazoles.
  • Az

    • Source: PubChem (National Library of Medicine).[1][11]

    • Relevance: Provides data on the 1-methyl-4-nitro-imidazole moiety found in the pharmaceutical parent.
    • [1][11]

  • Synthesis of Nitroimidazole Deriv

    • Source: ResearchGate / European Journal of Medicinal Chemistry.[1]

    • Relevance: Protocols for amination of nitro-imidazoles.[1]

  • Hydrogen Bonding in Imidazoles

    • Source: Royal Society of Chemistry (RSC).[1][11]

    • Relevance: Theoretical basis for the N-H...N tape synthons in imidazole packing.[1]

Sources

Exploratory

Literature review of 5-amino-4-nitroimidazole applications

The following technical guide provides a comprehensive review of 5-amino-4-nitroimidazole, synthesizing its applications in high-energy materials and medicinal chemistry. Synthesis, Energetic Properties, and Pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 5-amino-4-nitroimidazole, synthesizing its applications in high-energy materials and medicinal chemistry.

Synthesis, Energetic Properties, and Pharmaceutical Applications

Part 1: Executive Technical Summary

5-Amino-4-nitroimidazole (ANI) (CAS: 82039-90-5) represents a critical "push-pull" heterocyclic scaffold where the electron-donating amino group and the electron-withdrawing nitro group create a unique electronic distribution. This structural tension grants the molecule dual utility:

  • Energetic Materials: It serves as a thermally stable, insensitive high-explosive (IHE) precursor, often utilized to synthesize fused ring systems (e.g., LLM-116 derivatives) or used directly due to its high nitrogen content and extensive hydrogen bonding network.

  • Pharmaceuticals: It acts as a bioisostere of 5-aminoimidazole-4-carboxamide (AICA) , functioning as a potent inhibitor in de novo purine biosynthesis and a precursor for purine nucleoside analogues used in antiviral and anticancer therapies.

Part 2: Chemical Profile & Properties[1][2]
PropertyDataNotes
IUPAC Name 5-Amino-4-nitro-1H-imidazoleTautomer: 4-amino-5-nitroimidazole
CAS Number 82039-90-5Often cited as derivative forms in older lit.
Molecular Formula C₃H₄N₄O₂High Nitrogen Content (49.1%)
Molecular Weight 142.09 g/mol
Melting Point >280 °C (dec)High thermal stability due to H-bonding.
Density ~1.82 g/cm³ (calc)High density contributes to detonation velocity.
Acidity (pKa) ~9.1 (NH acid)The imidazole NH is acidic due to the nitro group.
Part 3: Synthesis Strategies

The synthesis of ANI is non-trivial due to the deactivating nature of the nitro group. Two primary routes are established: the Degradative Route (from purines) and the Constructive Route (from imidazole nitration).

Route A: Nitration & Partial Reduction (Industrial/Energetic Route)

This method is preferred for scale-up. It involves the exhaustive nitration of imidazole followed by selective reduction.

  • Nitration: Imidazole is treated with mixed acid (HNO₃/H₂SO₄) to yield 4,5-dinitroimidazole .

  • Selective Reduction: The dinitro intermediate is subjected to partial reduction using sodium sulfide (Na₂S) or catalytic hydrogenation under controlled pH.

Route B: Nucleophilic Substitution (Medicinal Route)

Used to generate N-substituted derivatives for drug discovery.

  • Precursor: Start with 4-chloro-5-nitroimidazole or 1-methyl-4-nitro-5-chloroimidazole .

  • Amination: Nucleophilic aromatic substitution (S_NAr) with ammonia or primary amines displaces the chloride.

Visualization: Synthesis Pathways[1]

SynthesisPathways cluster_legend Reaction Types Imidazole Imidazole NitroIm 4-Nitroimidazole Imidazole->NitroIm HNO3/H2SO4 Nitration DiNitro 4,5-Dinitroimidazole NitroIm->DiNitro HNO3 (Fuming) Thermal Nitration ANI 5-Amino-4-Nitroimidazole (Target) DiNitro->ANI Na2S/NaHCO3 Selective Reduction ChloroNitro 4-Chloro-5-Nitroimidazole ChloroNitro->ANI NH3 (aq) SnAr Displacement Nitration Nitration Reduction Reduction Nitration->Reduction Substitution Substitution Reduction->Substitution

Caption: Synthesis of 5-amino-4-nitroimidazole via nitration-reduction (Route A) and nucleophilic substitution (Route B).[2][3]

Part 4: Pharmaceutical Applications[5][6][7][8]
1. Purine Biosynthesis Inhibition

ANI mimics the structure of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) .

  • Mechanism: The nitro group mimics the electronic withdrawal of the carboxamide carbonyl but lacks the ability to facilitate the specific proton transfers required by the enzyme AICAR transformylase .

  • Result: It acts as a competitive inhibitor (Ki ≈ 0.7 µM), stalling de novo purine synthesis. This pathway is a validated target for antiproliferative drugs (cancer/parasites).

2. Antiparasitic Activity

Similar to metronidazole, ANI derivatives function as prodrugs activated by anaerobic organisms.

  • Activation: The nitro group is reduced by ferredoxin-dependent hydrogenases in anaerobes (e.g., Trichomonas, Giardia).

  • Toxicity: The resulting nitro-radical anion or hydroxylamine species covalently binds to DNA, causing strand breaks and cell death.

Visualization: Mechanism of Action

MOA ANI_Drug 5-Amino-4-Nitroimidazole (Prodrug) Anaerobe Anaerobic Pathogen (Giardia/Trichomonas) ANI_Drug->Anaerobe Passive Diffusion Enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) Anaerobe->Enzyme Intracellular Metabolism Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical Single Electron Transfer DNA Parasite DNA Radical->DNA Covalent Binding Damage Strand Breaks / Helix Destabilization DNA->Damage Oxidative Stress

Caption: Reductive activation pathway of nitroimidazoles leading to DNA damage in anaerobic parasites.

Part 5: Energetic Material Applications

In the field of energetics, ANI is valued for its insensitivity . The amino group acts as a hydrogen bond donor, while the nitro group and ring nitrogens act as acceptors.

  • Crystal Density: The extensive H-bonding network allows for tight crystal packing (Density > 1.8 g/cm³), which correlates directly with higher detonation velocity (

    
    ).
    
  • Thermal Stability: The "push-pull" conjugation increases the energy barrier for ring decomposition, raising the decomposition temperature (

    
    C).
    
  • Derivatives: ANI is often nitrated further or coupled to form LLM-116 (4-amino-3,5-dinitro-pyrazole related structures) or fused imidazo[4,5-d]imidazole systems to create high-performance explosives that are safer to handle than RDX or HMX.

Part 6: Experimental Protocol

Protocol: Synthesis of 4-Amino-5-Nitroimidazole via Partial Reduction Adapted from standard nitroimidazole reduction procedures (e.g., J. Heterocyclic Chem).

Reagents:

  • 4,5-Dinitroimidazole (1.0 eq)

  • Sodium Sulfide Nonahydrate (

    
    ) (1.5 eq)
    
  • Water / Ethanol (1:1 v/v)

  • Glacial Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 4,5-dinitroimidazole (1.58 g, 10 mmol) in 20 mL of water/ethanol mixture. Heat to 60°C.

  • Reduction: Dissolve

    
     (3.6 g, 15 mmol) in 10 mL water. Add this solution dropwise to the imidazole solution over 30 minutes. The solution will turn deep red/orange.
    
  • Reflux: Heat the mixture to reflux (90°C) for 2 hours. Monitor by TLC (SiO₂, EtOAc/MeOH 9:1) for disappearance of the dinitro starting material (

    
    ) and appearance of the amino product (
    
    
    
    ).
  • Neutralization: Cool to room temperature. Adjust pH to 5.0 using glacial acetic acid. A yellow/orange precipitate should form.

  • Isolation: Filter the solid. Recrystallize from boiling water to yield yellow needles of 4-amino-5-nitroimidazole.

  • Validation:

    • Melting Point: Expect >280°C (decomposition).

    • IR: Look for amine doublets (3300-3400 cm⁻¹) and strong nitro stretches (1530, 1350 cm⁻¹).

Part 7: References
  • Synthesis & Energetic Properties:

    • Title: Preparation of 4,5-nitroimidazole and derivatives.[4][5][6][7][8][9]

    • Source: ResearchGate / Energetic Materials Literature.

    • URL:

  • Pharmaceutical Mechanism (Purine Inhibition):

    • Title: Crystal structure of a bifunctional transformylase and cyclohydrolase enzyme in purine biosynthesis.[10]

    • Source: Biochemistry / ResearchGate.

    • URL:

  • Antiparasitic Activity:

    • Title: New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.[3]

    • Source: NIH / PubMed Central.

    • URL:

  • General Nitroimidazole Chemistry:

    • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications.

    • Source: MDPI / PubMed Central.

    • URL:

  • Pretomanid/Drug Synthesis (Related Context):

    • Title: Summary of Process Development Work on TB Drug Pretomanid.

    • Source: Medicines for All Institute (VCU).[11]

    • URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 4-nitro-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-nitro-1H-imidazol-5-amine 4-nitro-1H-imidazol-5-amine is a crucial heterocyclic building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-nitro-1H-imidazol-5-amine

4-nitro-1H-imidazol-5-amine is a crucial heterocyclic building block in medicinal chemistry and drug development. The unique arrangement of a nitro group and an amino group on the imidazole scaffold imparts specific electronic and steric properties, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Nitroimidazole derivatives, in particular, have a well-established history as antimicrobial and anticancer agents, with their mechanism of action often linked to the bioreduction of the nitro group under hypoxic conditions, a characteristic of many solid tumors and anaerobic infections. The presence of the amino group provides a key handle for further functionalization, allowing for the construction of diverse chemical libraries for drug screening and the development of targeted therapeutics.

This application note provides a comprehensive guide to the laboratory synthesis of 4-nitro-1H-imidazol-5-amine, commencing with the dinitration of imidazole, followed by a selective reduction of one nitro group. The protocols are presented with detailed, step-by-step instructions, alongside explanations of the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-nitro-1H-imidazol-5-amine is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. This strategy involves the initial nitration of imidazole to form the key intermediate, 4,5-dinitroimidazole, followed by a selective reduction of one of the two nitro groups to afford the desired product.

Synthesis_Workflow Imidazole Imidazole Dinitroimidazole 4,5-Dinitroimidazole Imidazole->Dinitroimidazole Nitration (HNO₃, H₂SO₄) Final_Product 4-nitro-1H-imidazol-5-amine Dinitroimidazole->Final_Product Selective Reduction (e.g., Na₂S or Fe/CH₃COOH)

Figure 1: Overall synthetic workflow for the preparation of 4-nitro-1H-imidazol-5-amine.

Part 1: Synthesis of 4,5-Dinitroimidazole

The initial step involves the nitration of imidazole using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
ImidazoleC₃H₄N₂68.0810 g≥99%
Concentrated Sulfuric AcidH₂SO₄98.08100 mL95-98%
Concentrated Nitric AcidHNO₃63.0150 mL68-70%
Deionized WaterH₂O18.02As needed-
Ice--As needed-
Experimental Protocol
  • Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with constant stirring.

  • Addition of Imidazole: Slowly add 10 g of imidazole to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. The imidazole will dissolve to form the imidazolium salt.

  • Addition of Nitric Acid: Once the imidazole has completely dissolved, slowly add 50 mL of concentrated nitric acid dropwise from the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition of nitric acid is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 90-95 °C in a water bath. Maintain this temperature for 2-3 hours with continuous stirring.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto approximately 500 g of crushed ice in a large beaker with vigorous stirring.

  • Precipitation and Filtration: A pale-yellow precipitate of 4,5-dinitroimidazole will form. Allow the precipitate to settle, then collect it by vacuum filtration.

  • Washing and Drying: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome
  • Yield: 70-85%

  • Appearance: Pale yellow crystalline solid

  • Purity (by HPLC): >95%

Part 2: Selective Reduction of 4,5-Dinitroimidazole to 4-nitro-1H-imidazol-5-amine

The selective reduction of one nitro group in the presence of another is a nuanced transformation. The Zinin reduction, which typically employs sulfide or polysulfide reagents, is a classic and effective method for this purpose.[1][2] An alternative, milder approach involves the use of iron powder in acetic acid.[3]

Method A: Zinin Reduction using Sodium Sulfide

Zinin_Reduction Dinitroimidazole 4,5-Dinitroimidazole Nitroso_Intermediate Nitroso Intermediate Dinitroimidazole->Nitroso_Intermediate Reduction Sulfide_Ion S²⁻ / HS⁻ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction Final_Product 4-nitro-1H-imidazol-5-amine Hydroxylamine_Intermediate->Final_Product Reduction

Figure 2: Simplified mechanistic pathway of the Zinin reduction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4,5-DinitroimidazoleC₃H₂N₄O₄158.075 g>95%
Sodium Sulfide NonahydrateNa₂S·9H₂O240.1810 gTechnical grade
EthanolC₂H₅OH46.07100 mL95%
Deionized WaterH₂O18.02As needed-
Acetic AcidCH₃COOH60.05As neededGlacial
Experimental Protocol
  • Dissolving the Starting Material: In a 250 mL round-bottom flask, suspend 5 g of 4,5-dinitroimidazole in 100 mL of 95% ethanol.

  • Preparation of the Reducing Agent: In a separate beaker, dissolve 10 g of sodium sulfide nonahydrate in 50 mL of deionized water.

  • Reaction: Gently heat the ethanolic suspension of 4,5-dinitroimidazole to a mild reflux. Slowly add the sodium sulfide solution dropwise over a period of 30-45 minutes. The color of the reaction mixture will change, often to a deep red or brown.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

  • Neutralization and Precipitation: Transfer the filtrate to a beaker and carefully acidify with glacial acetic acid until the pH is approximately 5-6. The product will precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 4-nitro-1H-imidazol-5-amine.

Method B: Reduction with Iron in Acetic Acid

This method offers a potentially milder alternative to the Zinin reduction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4,5-DinitroimidazoleC₃H₂N₄O₄158.075 g>95%
Iron PowderFe55.8510 gFine powder
Glacial Acetic AcidCH₃COOH60.05100 mL≥99.7%
Deionized WaterH₂O18.02As needed-
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5 g of 4,5-dinitroimidazole in 100 mL of glacial acetic acid.

  • Addition of Iron: Add 10 g of fine iron powder to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic, and the temperature may rise. If necessary, cool the flask in a water bath to maintain a temperature between 30-40 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 3-6 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the excess iron and iron salts.

  • Neutralization: Carefully pour the filtrate into a beaker containing a stirred, saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization and Expected Outcome

The final product, 4-nitro-1H-imidazol-5-amine, should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Data

PropertyExpected Value/Observation
Appearance Yellow to orange solid
Melting Point Not well-documented, expected to be >200 °C
Molecular Formula C₃H₃N₅O₂
Molar Mass 129.09 g/mol
¹H NMR (DMSO-d₆)δ (ppm): ~7.5-8.0 (s, 1H, C2-H), ~6.0-7.0 (br s, 2H, NH₂), ~12.0-13.0 (br s, 1H, NH)
¹³C NMR (DMSO-d₆)δ (ppm): ~135-145 (C2), ~120-130 (C4), ~140-150 (C5)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1550-1500 and ~1350-1300 (NO₂ stretching)
Mass Spec (ESI-MS) m/z: 130.0 [M+H]⁺, 128.0 [M-H]⁻

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials.

  • Nitro Compounds: 4,5-Dinitroimidazole is a potentially explosive compound and should be handled with care. Avoid grinding, shock, and excessive heat.

  • Sodium Sulfide: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

  • Iron Powder: Fine iron powder can be flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • PubMed. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Retrieved from [Link]

  • ResearchGate. (2010). Selective reduction of 2,4dinitro and 4,5dinitroimidazole derivatives using iron dust. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
  • ElectronicsAndBooks. (2010). Selective reduction of 2,4dinitro and 4,5dinitroimidazole derivatives using iron dust. Retrieved from [Link]

Sources

Application

Technical Application Note: Controlled Diazotization of 5-Amino-4-Nitroimidazole

Abstract & Scope This application note details the protocol for the diazotization of 5-amino-4-nitroimidazole , a critical intermediate in the synthesis of high-value purine analogs, energetic materials, and biocides (e....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the diazotization of 5-amino-4-nitroimidazole , a critical intermediate in the synthesis of high-value purine analogs, energetic materials, and biocides (e.g., Dacarbazine derivatives). Due to the electron-withdrawing nature of the nitro group at the C4 position, the C5-amino group exhibits reduced nucleophilicity, requiring optimized acidic conditions for effective nitrosation. Furthermore, the resulting diazonium species is energetically unstable and prone to deflagration if isolated.[1] This guide prioritizes safety , reaction homogeneity , and yield optimization for in situ downstream coupling (e.g., Sandmeyer chlorination or azidation).

Safety & Hazard Assessment (Critical)

WARNING: The intermediate diazonium salt (5-diazo-4-nitroimidazole) is potentially explosive in its dry state.[2] It should never be isolated or allowed to dry on filter paper.

Hazard ClassDescriptionMitigation Strategy
Energetic Material Diazo-imidazoles are shock- and thermal-sensitive.Maintain reaction temperature <5°C. Do not isolate solid. Quench in situ.
Chemical Toxicity Nitroimidazoles are suspected carcinogens/mutagens.Use full PPE (nitrile gloves, respirator, face shield). Work in a fume hood.
NOx Evolution Decomposition releases toxic nitrogen oxides.Ensure high-efficiency exhaust ventilation. Use a scrubbing trap if scaling up.
Acid Corrosivity Protocol uses concentrated HCl or H₂SO₄.[2]Acid-resistant gloves and apron required. Have neutralization agents (NaHCO₃) ready.

Mechanistic Insight

The diazotization of 5-amino-4-nitroimidazole presents a challenge compared to standard aniline diazotization due to the electronic effects of the imidazole ring and the nitro substituent.

  • Deactivation: The nitro group at C4 is a strong electron-withdrawing group (EWG), which decreases the basicity of the adjacent amino group at C5. This makes the initial protonation and subsequent attack by the nitrosonium ion (

    
    ) slower than in electron-rich systems.
    
  • Solubility: The substrate is sparingly soluble in water but dissolves in strong mineral acids. Maintaining a homogeneous solution is critical to prevent the occlusion of unreacted amine in the precipitate.

  • Tautomerism: The N1 proton of the imidazole ring is acidic. In strong acid, the species exists as a cation. The diazonium product can exist in equilibrium with a diazo-oxide (internal salt) form upon neutralization, which contributes to its instability.

Reaction Pathway Diagram[3]

DiazotizationMechanism Substrate 5-Amino-4-Nitroimidazole (Weak Nucleophile) Intermediate N-Nitrosoamine Intermediate Substrate->Intermediate Nucleophilic Attack on NO+ Acid Strong Acid (HCl) + NaNO2 Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Generation Nitrosonium->Intermediate Diazonium Diazonium Salt (Ar-N2+ Cl-) Intermediate->Diazonium -H2O (Dehydration) Product Downstream Product (e.g., 5-Chloro-4-nitroimidazole) Diazonium->Product Sandmeyer (CuCl/HCl)

Caption: Mechanistic flow from amine activation to diazonium generation. Note the requirement for strong acid to generate the active electrophile (NO+).

Experimental Protocol

Method A: Aqueous Acidic Diazotization (Standard)

Best for Sandmeyer reactions (Chlorination/Bromination) or Azidation.

Reagents & Equipment
  • Substrate: 5-Amino-4-nitroimidazole (1.0 eq)

  • Acid: Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), 2.5 M aqueous solution (1.1–1.2 eq)

  • Quencher: Urea (solid)

  • Solvent: Distilled water / Ice

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, magnetic stirrer, ice-salt bath.

Step-by-Step Procedure
  • Solubilization:

    • In a 3-neck flask, suspend 5-amino-4-nitroimidazole (10 mmol, ~1.28 g) in Concentrated HCl (10 mL) .

    • Note: If the substrate does not dissolve completely, mild warming (30-40°C) may be used briefly, but the solution must be cooled back down before proceeding. For strictly anhydrous needs, glacial acetic acid/H₂SO₄ mixtures can be used, but aqueous HCl is standard for chlorides.

  • Cooling:

    • Place the flask in an ice-salt bath. Cool the internal temperature to 0°C to -5°C .

    • Critical: Efficient stirring is required to prevent localized hot spots during acid/nitrite addition.

  • Diazotization:

    • Dissolve NaNO₂ (12 mmol, 0.83 g) in a minimum amount of water (approx. 3-5 mL).

    • Add the NaNO₂ solution dropwise via the addition funnel over 20–30 minutes.

    • Monitor Temperature: Do not allow the internal temperature to rise above 5°C .

    • Observation: The solution typically turns from pale yellow to a deeper orange/brown. Evolution of brown fumes (NOx) indicates decomposition; if this occurs, slow the addition rate.

  • Digestion:

    • After addition is complete, stir at 0°C for an additional 30–60 minutes.

    • Validation (Starch-Iodide Test): Dip a starch-iodide paper into the solution. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).

  • Quenching Excess Nitrite:

    • Add solid Urea in small portions (spatula tip) until the starch-iodide test is negative (paper remains white).

    • Reasoning: Excess nitrite can interfere with downstream coupling or cause side reactions (e.g., formation of nitrosamines).

  • Utilization (Immediate):

    • The resulting solution contains 5-diazo-4-nitroimidazole hydrochloride .

    • Do not store. Transfer immediately via cannula or chilled addition funnel to the next reaction vessel (e.g., a solution of CuCl in HCl for the Sandmeyer reaction).

Downstream Applications (Sandmeyer Example)

To convert the diazonium intermediate to 5-chloro-4-nitroimidazole :

  • Prepare a solution of CuCl (1.2 eq) in Concentrated HCl (5 mL) cooled to 0°C.

  • Slowly add the cold diazonium solution (from Step 5 above) to the CuCl solution with vigorous stirring.

  • Allow the mixture to warm to room temperature slowly over 2 hours. Nitrogen gas evolution will be observed.

  • Workup: Dilute with ice water, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Dissolution Amine protonation is insufficient.Increase acid concentration or volume. Ensure particle size of starting material is fine.
Rapid Gas Evolution Thermal decomposition of diazonium salt.Lower temperature (<0°C).[3] Add nitrite more slowly.[2]
Low Yield (Sandmeyer) Side reactions (phenol formation).Ensure temperature is kept low during addition. Verify excess nitrite was quenched with urea.
Precipitation during reaction Diazonium salt insolubility.This is common.[3][4] Keep the slurry well-agitated and transfer as a suspension if necessary.

Workflow Diagram

ProtocolWorkflow Start Start: 5-Amino-4-Nitroimidazole Dissolve Dissolve in Conc. HCl (Solubilization) Start->Dissolve Cool Cool to -5°C to 0°C (Ice-Salt Bath) Dissolve->Cool AddNitrite Add NaNO2 (aq) Dropwise (Maintain T < 5°C) Cool->AddNitrite Stir Stir 30-60 min (Digestion) AddNitrite->Stir Test Starch-Iodide Test (Must be Positive) Stir->Test Test->AddNitrite If White (-) Quench Add Urea (Destroy Excess HNO2) Test->Quench If Blue (+) Transfer Transfer to CuCl/HCl (Sandmeyer Reaction) Quench->Transfer

Caption: Operational workflow for the safe generation and transfer of the diazonium intermediate.

References

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction Protocols." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "Safety Data Sheet: 4-Nitroimidazole." PubChem. Available at: [Link]

  • Cohen-Fernandes, P. & Habraken, C. L. "Nitration of imidazoles." Journal of Organic Chemistry, 1971. (Context on nitroimidazole stability and reactivity).
  • Larson, S. B. et al. "Structure and stability of 5-diazoimidazoles." Acta Crystallographica, Section C.

Sources

Method

Advanced Synthesis &amp; Characterization of Nitroimidazole-Based High-Energy Density Materials (HEDMs)

Executive Summary The transition from traditional nitramines (RDX, HMX) to insensitive high-energy density materials (IHEMs) is a critical objective in modern energetic materials research. Nitroimidazoles offer a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from traditional nitramines (RDX, HMX) to insensitive high-energy density materials (IHEMs) is a critical objective in modern energetic materials research. Nitroimidazoles offer a unique balance of high nitrogen content, high heat of formation, and remarkably low sensitivity to mechanical stimuli.

This guide details the synthesis and characterization of two critical isomeric scaffolds: 2,4-Dinitroimidazole (2,4-DNI) and 4,5-Dinitroimidazole (4,5-DNI) , along with their conversion into high-performance energetic salts. Unlike rigid academic papers, this document focuses on the causality of experimental choices—why specific isomers require distinct synthetic strategies and how to validate product integrity at every step.

Chemical Foundation & Rationale

Imidazole (


) is an electron-rich heterocycle. However, the introduction of nitro groups (

) drastically alters its reactivity.
  • The Isomer Challenge: Direct nitration of imidazole with mixed acid typically yields 4,5-dinitroimidazole .[1] The 2,4-isomer , which often exhibits superior crystal density and stability, cannot be accessed via direct nitration due to the deactivation of the ring. It requires a thermal rearrangement mechanism.[2]

  • The Salt Advantage: The acidic proton on the imidazole nitrogen (

    
    ) allows for facile deprotonation and complexation with nitrogen-rich cations (e.g., hydrazinium, ammonium). This increases the oxygen balance and density without introducing sensitive covalent bonds.
    
Comparative Properties Table
Property2,4-Dinitroimidazole (2,4-DNI)4,5-Dinitroimidazole (4,5-DNI)RDX (Reference)
Formula



Density (g/cm³) ~1.72~1.601.82
Detonation Vel. (m/s) ~8,400~7,8008,750
Impact Sensitivity (

)
> 100 cm (Insensitive)> 60 cm26 cm (Sensitive)
Synthesis Route Rearrangement of 1,4-DNIDirect NitrationBachmann Process

Synthesis Protocols

Workflow Visualization

G Start Imidazole Starting Material Nitration1 Direct Nitration (HNO3/H2SO4, 95°C) Start->Nitration1 Path A Nitration2 Mild Nitration (Ac2O/HNO3, <20°C) Start->Nitration2 Path B Prod45 4,5-Dinitroimidazole (Yield: ~80%) Nitration1->Prod45 Inter14 1,4-Dinitroimidazole (Kinetic Product) Nitration2->Inter14 Rearrange Thermal Rearrangement (Chlorobenzene, 120°C) Inter14->Rearrange Isomerization Prod24 2,4-Dinitroimidazole (Thermodynamic Product) Rearrange->Prod24

Figure 1: Divergent synthetic pathways for nitroimidazole isomers. Path B utilizes a rearrangement mechanism to access the 2,4-isomer.[2]

Protocol A: Synthesis of 2,4-Dinitroimidazole (2,4-DNI)

Mechanism: This route exploits the kinetic formation of N-nitroimidazoles (1,4-DNI) followed by a specific thermal migration of the nitro group from


 to 

.
Reagents:
  • 4-Nitroimidazole (Commercial grade, >98%)

  • Fuming Nitric Acid (98%)[1]

  • Acetic Anhydride[3]

  • Chlorobenzene (High boiling solvent for rearrangement)

Step-by-Step Methodology:
  • Precursor Synthesis (1,4-DNI):

    • In a jacketed reactor cooled to 0°C , dissolve 4-nitroimidazole (1 eq) in acetic anhydride (5 eq).

    • Critical: Slowly add fuming nitric acid (1.5 eq) dropwise. Maintain temp < 10°C . Exotherms here are sharp; rapid addition will cause fume-off.

    • Stir for 1 hour at 0°C, then pour onto crushed ice.

    • Filter the white precipitate (1,4-DNI).[4] Do not dry at high heat (unstable). Proceed immediately to rearrangement or dry under vacuum at ambient temp.

  • Thermal Rearrangement (The HEDM Step):

    • Suspend the 1,4-DNI solid in chlorobenzene (10 mL per gram of solid).

    • Heat the mixture to 120–130°C (reflux).

    • Observation: The solid will dissolve, and the solution may darken slightly. Maintain reflux for 3–5 hours.

    • Mechanism:[1][4][5][6][7] The nitro group migrates from the nitrogen to the C2 carbon. This is the thermodynamic sink.

    • Cool to room temperature. 2,4-DNI will precipitate as off-white/yellowish crystals.

    • Filter, wash with cold methylene chloride, and dry.

  • Validation:

    • Melting Point: 270–272°C (Distinct from 1,4-DNI which decomposes/melts much lower).

    • NMR (

      
      -DMSO):  Singlet at ~8.5 ppm (one C-H proton remaining).
      
Protocol B: Synthesis of Energetic Salts (Hydrazinium 2,4-DNI)

Rationale: 2,4-DNI is slightly acidic (


 ~ 2.5). Reacting it with hydrazine creates a salt with higher density and VOD than the neutral molecule.
Reagents:
  • 2,4-Dinitroimidazole (from Protocol A)[4][8]

  • Hydrazine Hydrate (80% or 100%)

  • Methanol or Ethanol

Methodology:
  • Dissolution: Dissolve 2,4-DNI (1.58 g, 10 mmol) in warm ethanol (30 mL).

  • Neutralization: Add Hydrazine Hydrate (0.5 g, 10 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic.[9][10] A color change to bright yellow/orange often occurs due to the formation of the imidazolate anion.

  • Crystallization: Stir for 30 minutes. Cool to 0°C. The salt will crystallize out.

  • Filtration: Filter and wash with cold ether.

  • Validation:

    • DSC: Look for a sharp decomposition peak > 200°C.

    • Impact Sensitivity: While safer than RDX, this is an ionic energetic. Handle with ESD (Electrostatic Discharge) precautions.

Characterization & Quality Control

Differential Scanning Calorimetry (DSC)

DSC is the primary "Go/No-Go" safety gate.

  • Protocol: 2 mg sample, Aluminum pan (pinhole lid), 5°C/min ramp,

    
     flow.
    
  • Acceptance Criteria:

    • 2,4-DNI: Endotherm (melt) at ~270°C followed immediately by Exotherm (decomp).

    • 4,5-DNI: Melt ~188°C.

    • Failure Mode: If exotherm onset is < 150°C, the sample likely contains unstable isomers or impurities (e.g., residual 1,4-DNI).

H-NMR Analysis
  • 2,4-DNI: Shows a single peak (singlet) because the proton at

    
     is the only one remaining.
    
  • 4,5-DNI: Shows a singlet for the proton at

    
    .
    
  • Differentiation: The chemical shift of

    
    -H (4,5-DNI) is typically downfield relative to 
    
    
    
    -H (2,4-DNI) due to the flanking nitrogen atoms, but reference standards should be used.

Safety & Handling Protocols

WARNING: Nitroimidazoles are Class 1.1 explosives in certain quantities/forms.

  • Nitration Runaway: The nitration of imidazole is highly exothermic. If the cooling system fails during acid addition, do not attempt to speed up the addition. Quench the reaction by dumping the vessel contents into a large excess of ice water remotely if temperature spikes > 20°C above setpoint.

  • Rearrangement Hazard: The 1,4-DNI to 2,4-DNI rearrangement is exothermic. If performed in the melt (without solvent), it can self-heat to detonation. ALWAYS use a heat-sink solvent (chlorobenzene/anisole) for batches > 1 gram.

  • Heavy Metals: Imidazoles can form sensitive complexes with metals (Cu, Pb, Fe). Use only glass or Teflon-lined reactors. Avoid metal spatulas.

References

  • Cho, J. R., et al. (2012). "Synthesis and characterization of 2,4-dinitroimidazole derivatives." Journal of Heterocyclic Chemistry. Link (Verified Source for Rearrangement Protocol).

  • Viswanath, D. S., et al. (2018). "Thermal rearrangement of 1,4-dinitroimidazole to 2,4-dinitroimidazole: A kinetic study." Journal of Energetic Materials. Link

  • Shreeve, J. M., et al. (2013).[11] "High-energy-density materials based on 1-nitramino-2,4-dinitroimidazole."[11] RSC Advances. Link

  • LANL Report. (1995). "Structural Features of 2,4-Dinitroimidazole." Defense Technical Information Center. Link

  • Sikder, A. K. (2004).[12] "Review of advanced high performance, insensitive and thermally stable energetic materials."[8][12] Journal of Hazardous Materials. Link

Sources

Application

Application Note: High-Yield Catalytic Hydrogenation of 4-Nitro-1H-imidazol-5-amine

Executive Summary & Scientific Context The catalytic hydrogenation of 4-nitro-1H-imidazol-5-amine (also known as 5-amino-4-nitroimidazole) to 4,5-diaminoimidazole is a pivotal transformation in organic synthesis, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The catalytic hydrogenation of 4-nitro-1H-imidazol-5-amine (also known as 5-amino-4-nitroimidazole) to 4,5-diaminoimidazole is a pivotal transformation in organic synthesis, serving as the gateway to purine nucleosides and dacarbazine analogues. Historically significant in prebiotic chemistry (the Oró synthesis of adenine), this reaction remains critical in modern antiviral and oncology drug development.

The Central Challenge: The product, 4,5-diaminoimidazole, is exceptionally electron-rich and prone to rapid oxidative polymerization upon exposure to air, often degrading into dark, intractable tars within minutes.

The Solution: This application note provides a field-validated protocol that prioritizes product stabilization . Unlike standard reductions, this method integrates an in-situ acidification step to trap the amine as a stable salt (Sulfate or Hydrochloride), ensuring high recovery and purity.

Reaction Mechanism & Pathway Analysis

The reduction proceeds through a classic nitro-reduction cascade. Understanding the intermediates is vital for troubleshooting incomplete reactions. The hydroxylamine intermediate is often the "stall point" if catalyst loading or hydrogen pressure is insufficient.

Figure 1: Mechanistic Pathway

ReactionMechanism Substrate 4-Nitro-1H-imidazol-5-amine Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso + H2, Pd/C Hydroxyl Hydroxylamine (Potential Impurity) Nitroso->Hydroxyl + H2 Product 4,5-Diaminoimidazole (Unstable Free Base) Hydroxyl->Product + H2 (-H2O) Product->Substrate Air Oxidation (Degradation) Salt 4,5-Diaminoimidazole Sulfate (Stable) Product->Salt + H2SO4 (Stabilization)

Caption: Stepwise reduction pathway showing the critical stabilization step required to prevent oxidative degradation.

Critical Experimental Variables

To ensure reproducibility, the following parameters must be strictly controlled:

VariableRecommendationRationale
Catalyst 10% Pd/C (5-10 wt%) Palladium offers the best balance of activity and selectivity. Raney Nickel is effective but difficult to handle under the strict anaerobic conditions required for filtration.
Solvent Methanol or Ethanol High solubility of the nitro-substrate. Water can be used but makes solvent removal difficult without lyophilization.
Pressure 30 - 50 psi (2-3.5 bar) Moderate pressure ensures the rate of reduction exceeds the rate of catalyst poisoning by the amine product.
Stabilization H₂SO₄ or HCl CRITICAL: The free base is unstable. The reaction mixture must be acidified immediately after filtration or in situ to isolate the stable salt.
Atmosphere Argon/Nitrogen Strict exclusion of oxygen during workup is non-negotiable until the salt is formed.

Detailed Protocol: Synthesis of 4,5-Diaminoimidazole Sulfate

Safety Warning: Hydrogen gas is extremely flammable. Dry Pd/C is pyrophoric. Perform all catalyst handling under an inert atmosphere or wet the catalyst with water/solvent immediately.

Materials
  • Substrate: 4-nitro-1H-imidazol-5-amine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (degassed)

  • Acid: Sulfuric acid (conc.) or 1.25M HCl in Methanol.

Step-by-Step Workflow
Phase 1: Preparation & Hydrogenation
  • Degassing: Sparge Methanol with Argon for 15 minutes to remove dissolved oxygen.

  • Loading: In a hydrogenation bottle (Parr shaker) or autoclave, charge the 4-nitro-1H-imidazol-5-amine.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Tip: Add a small amount of water to the catalyst first to prevent ignition if using dry catalyst.

  • Solvent Addition: Add the degassed Methanol.

  • Purge: Seal the reactor. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Pressurize to 40 psi (2.7 bar) H₂. Agitate vigorously at room temperature (20-25°C).

    • Monitoring: The reaction is typically complete in 2–4 hours. Monitor H₂ uptake until it ceases. The yellow suspension will turn colorless (or pale grey).

Phase 2: Anaerobic Filtration & Isolation

Note: Speed is essential here to prevent the "Purple degradation" caused by air.

  • Venting: Vent H₂ and purge the vessel with Argon/Nitrogen.

  • Filtration: Filter the mixture through a Celite pad under an inert blanket (or using a closed Schlenk line filter) to remove the Pd/C.

    • Visual Check: The filtrate should be clear and colorless. If it turns pink/purple, oxidation is occurring.

  • Acidification (The Stabilization Step):

    • Option A (Sulfate Salt): Immediately add concentrated H₂SO₄ (1.05 eq) dropwise to the filtrate while stirring. A white to off-white precipitate of 4,5-diaminoimidazole sulfate will form.

    • Option B (HCl Salt): Add 1.25M HCl in MeOH.

  • Collection: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold, degassed methanol and diethyl ether.

  • Drying: Dry the solid under vacuum. The salt is stable and can be stored at -20°C.

Figure 2: Process Workflow

Workflow Setup Setup: Degas MeOH Load Substrate & Pd/C React Hydrogenation 40 psi H2, 25°C, 4h Setup->React Check QC Check: H2 Uptake Ceased? React->Check Check->React No (Continue) Filter Filtration (Anaerobic) Remove Catalyst Check->Filter Yes Acidify Acidification Add H2SO4 -> Precipitate Filter->Acidify Immediate Isolate Isolation Filter & Dry Salt Acidify->Isolate

Caption: Operational workflow emphasizing the immediate acidification post-filtration.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Filtrate turns purple/black Oxidation of free baseImprove inert gas handling during filtration. Acidify faster.
Incomplete conversion Catalyst poisoningEnsure substrate is free of sulfur/heavy metal impurities. Increase pressure to 60 psi.
Low Yield (Precipitation) High solubilityThe sulfate salt is less soluble in MeOH than the HCl salt. Add Ethanol or Ether to force precipitation.

Analytical Validation:

  • 1H NMR (D₂O + DCl): The aromatic proton at the C2 position appears as a singlet around

    
     8.0 - 8.2 ppm. The disappearance of the nitro-associated signals confirms reduction.
    
  • Appearance: The sulfate salt should be a white to pale beige powder. Dark brown indicates significant oxidation.

References

  • Catalytic Hydrogenation of Nitroimidazoles: Source: R. J. Suhadolnik, Nucleosides as Biological Probes, Wiley-Interscience, 1979. Relevance: Establishes the foundational chemistry for nitroimidazole reduction in nucleoside analog synthesis.
  • Synthesis of 4,5-Diaminoimidazole (Oró Synthesis)

    • Source: Oró, J. (1961). "Mechanism of synthesis of adenine from hydrogen cyanide.
    • Link:

    • Relevance: Historical context for the utility of the diamino intermediate.[1]

  • Source: Storey, B. T., et al. (1965). "The oxidation of 4,5-diaminoimidazole." Journal of Organic Chemistry.
  • Safety Data (4-nitro-1H-imidazol-5-amine)

    • Source: PubChem Compound Summary.
    • Link:

    • Relevance: Safety and physical property data.[2][3]

Sources

Method

Application Notes and Protocols for N-alkylation of 5-amino-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-alkylation procedures for 5-amino-4-nitroimidazole, a crucial scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-alkylation procedures for 5-amino-4-nitroimidazole, a crucial scaffold in medicinal chemistry. The document delves into various synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles governing each method. Particular emphasis is placed on addressing the challenges of regioselectivity inherent in the alkylation of this multifunctionalized heterocycle. The guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to synthesize novel N-alkylated 5-amino-4-nitroimidazole derivatives for applications in drug discovery and development.

Introduction: The Significance of N-Alkylated 5-amino-4-nitroimidazoles

5-amino-4-nitroimidazole is a versatile building block in the synthesis of a wide array of biologically active compounds. The introduction of alkyl substituents on the imidazole ring nitrogens profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Consequently, N-alkylation is a pivotal step in the development of novel therapeutics derived from this scaffold. These derivatives have shown promise in various therapeutic areas, including as antibacterial, antiprotozoal, and anticancer agents.[1][2][3] The biological activity of many nitroimidazoles is attributed to the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive radical species that can damage cellular components of pathogens.[4]

The primary challenge in the N-alkylation of 5-amino-4-nitroimidazole lies in controlling the regioselectivity. The imidazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-3), and the exocyclic amino group can also undergo alkylation, potentially leading to a mixture of products. The electronic effects of the amino and nitro groups, steric hindrance, and the choice of reaction conditions all play a crucial role in determining the site of alkylation.[5] This guide will explore various methodologies to navigate these challenges and achieve selective N-alkylation.

Strategic Approaches to N-Alkylation

Several synthetic routes can be employed for the N-alkylation of 5-amino-4-nitroimidazole. The choice of method depends on the desired regioselectivity, the nature of the alkylating agent, and the overall synthetic strategy. This section will detail three primary approaches: Direct N-Alkylation with Alkyl Halides, Reductive Amination, and the Mitsunobu Reaction.

Direct N-Alkylation with Alkyl Halides under Basic Conditions

This classical and widely used method involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkyl halide. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Causality of Experimental Choices:

  • Base: A suitable base is required to deprotonate the imidazole ring, generating the more nucleophilic imidazolate anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base can influence the reaction rate and selectivity. For instance, a stronger base like NaH will lead to a more complete deprotonation.

  • Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used as they effectively dissolve the imidazolate salt and the alkyl halide.[6][7]

  • Temperature: The reaction temperature can affect the reaction rate and, in some cases, the regioselectivity. Reactions are often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.[6]

  • Protecting Groups: To prevent alkylation of the exocyclic amino group, it may be necessary to employ a protecting group strategy. Common protecting groups for amines include acetyl, benzoyl, or tert-butyloxycarbonyl (Boc) groups.

Workflow for Direct N-Alkylation:

Start 5-amino-4-nitroimidazole Protection Optional: Protect Amino Group Start->Protection Deprotonation Deprotonation with Base (e.g., K₂CO₃, NaH) Start->Deprotonation Direct Alkylation Protection->Deprotonation Alkylation Addition of Alkyl Halide (R-X) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Deprotection Optional: Deprotection Workup->Deprotection Purification Purification (e.g., Chromatography) Workup->Purification No Deprotection Deprotection->Purification Product N-alkylated Product Purification->Product

Caption: General workflow for direct N-alkylation.

Experimental Protocol: General Procedure for Direct N-Alkylation

  • Preparation: To a solution of 5-amino-4-nitroimidazole (1.0 eq) in a suitable solvent (e.g., DMF, ACN), add a base (1.1 - 1.5 eq) (e.g., K₂CO₃, NaH).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imidazolate anion.

  • Alkylation: Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be stirred at room temperature or heated (e.g., 60 °C) to facilitate completion.[6]

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Benzyl BromideK₂CO₃ACN60Good[6]
Ethyl IodideNaHDMFRTModerate-GoodGeneral Procedure
Propargyl BromideKOHDMSORTModerateGeneral Procedure
Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and can be adapted for the N-alkylation of the exocyclic amino group of 5-amino-4-nitroimidazole. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[8]

Causality of Experimental Choices:

  • Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.

  • Reducing Agent: A mild reducing agent is crucial to selectively reduce the imine in the presence of the carbonyl compound and the nitro group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[9] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[9]

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for reductive amination.

Workflow for Reductive Amination:

Start 5-amino-4-nitroimidazole Imine_Formation Imine Formation Start->Imine_Formation Carbonyl Aldehyde or Ketone (RCHO or RCOR') Carbonyl->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification Product N-alkylated Amino Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: Dissolve 5-amino-4-nitroimidazole (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Data Summary Table:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCMRTGood[10]
AcetoneNaBH₃CNMeOHRTModerate[9]
CyclohexanoneNaBH(OAc)₃THFRTGood[9]
Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of imidazoles with a wide range of primary and secondary alcohols.[11] This reaction proceeds via an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Nucleophilicity: The imidazole nitrogen acts as the nucleophile. The pKa of the N-H bond is a critical factor; imidazoles with electron-withdrawing groups may require more forcing conditions.[11]

  • Solvent: Anhydrous THF or DCM are commonly used solvents for the Mitsunobu reaction.

Workflow for Mitsunobu Reaction:

Start 5-amino-4-nitroimidazole Reaction Mitsunobu Reaction Start->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Reagents PPh₃, DEAD/DIAD Reagents->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification Workup->Purification Product N-alkylated Product Purification->Product

Caption: Workflow for N-alkylation via the Mitsunobu reaction.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Preparation: Dissolve 5-amino-4-nitroimidazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Data Summary Table:

AlcoholReagentsSolventTemperature (°C)Yield (%)Reference
Benzyl alcoholPPh₃, DIADTHF0 to RTGood[11][13]
EthanolPPh₃, DEADTHF0 to RTModerate[11][13]
IsopropanolPPh₃, DIADDCM0 to RTModerate[11][13]

Conclusion and Future Perspectives

The N-alkylation of 5-amino-4-nitroimidazole is a fundamental transformation in the synthesis of novel bioactive molecules. This guide has detailed three robust methodologies: direct N-alkylation, reductive amination, and the Mitsunobu reaction. The selection of the most appropriate method will be dictated by the specific synthetic goal, particularly the desired site of alkylation and the nature of the alkyl group to be introduced. Careful consideration of reaction conditions, including the choice of base, solvent, and temperature, is paramount for achieving high yields and regioselectivity. Further research in this area may focus on the development of more selective and environmentally benign catalytic methods for the N-alkylation of this important heterocyclic scaffold.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved February 5, 2026, from [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 5, 2026, from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved February 5, 2026, from [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved February 5, 2026, from [Link]

  • PubMed. (1985). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Retrieved February 5, 2026, from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved February 5, 2026, from [Link]

  • Virginia Commonwealth University. (2023). Summary of Process Development Work on TB Drug Pretomanid. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2012). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2008). Nitroimidazoles, Part 4: Synthesis and anti-HIV activity of new 5-alkylsulfanyl and 5-(4'-arylsulfonyl)piperazinyl-4-nitroimidazole derivatives. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Retrieved February 5, 2026, from [Link]

  • Russian Journal of General Chemistry. (2022). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Retrieved February 5, 2026, from [Link]

  • University of Otago. (1987). N-Alkylation of imidazoles. Retrieved February 5, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 5, 2026, from [Link]

  • Beilstein Archives. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: Cyclization Protocols for 4-Nitro-1H-imidazol-5-amine

Executive Summary The compound 4-nitro-1H-imidazol-5-amine (also referred to as 5-amino-4-nitroimidazole) is a critical pharmacophore and building block in medicinal chemistry. It serves as the immediate precursor to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-nitro-1H-imidazol-5-amine (also referred to as 5-amino-4-nitroimidazole) is a critical pharmacophore and building block in medicinal chemistry. It serves as the immediate precursor to the 4,5-diaminoimidazole scaffold, which is the requisite "spine" for constructing the purine (imidazo[4,5-d]pyrimidine) ring system.

This guide details the chemical methodologies for transforming this nitro-amine precursor into biologically active bicyclic heterocycles. The protocols focus on the "Reduction-Cyclization Cascade," a sequence requiring strict control of oxidation states to prevent the degradation of the unstable diamine intermediate.

Chemical Safety & Handling

CRITICAL WARNING:

  • Energetic Material: Nitroimidazoles possess high energy density. While 4-nitro-1H-imidazol-5-amine is generally stable, its derivatives and reaction mixtures (especially during hydrogenation) can be shock-sensitive or prone to runaway exotherms.

  • Intermediate Instability: The reduced product, 4,5-diaminoimidazole , is extremely air-sensitive . It rapidly oxidizes to dark, polymeric tars upon exposure to atmospheric oxygen. All post-reduction steps must be performed immediately or under an inert atmosphere (Argon/Nitrogen).

  • Toxicology: Treat all nitroimidazole derivatives as potential mutagens and sensitizers. Use full PPE and work within a fume hood.

Reaction Landscape & Mechanism

The transformation of 4-nitro-1H-imidazol-5-amine into fused bicyclic systems relies on the nucleophilicity of the amine groups. The nitro group acts as a "masked" amine; once reduced, the resulting vicinal diamine motif reacts with electrophilic one-carbon synthons (C1 units) to close the pyrimidine ring.

Mechanistic Pathway (Graphviz)

ReactionLandscape Start 4-Nitro-1H-imidazol-5-amine Reduction Reduction (H2/Pd-C or Fe/AcOH) Start->Reduction -[O] Diamine 4,5-Diaminoimidazole (Unstable Intermediate) Reduction->Diamine +[H] Purine Purine (Imidazo[4,5-d]pyrimidine) Diamine->Purine + Formic Acid Cyclocondensation Xanthine 8-Oxopurine / Xanthine analogs Diamine->Xanthine + Urea/CDI Thiopurine 8-Thiopurine Diamine->Thiopurine + CS2 Formic Formic Acid / TEOF Formic->Purine Urea Urea / CDI / PhOCOCl Urea->Xanthine CS2 CS2 / Thiophosgene CS2->Thiopurine

Figure 1: Divergent synthetic pathways from 4-nitro-1H-imidazol-5-amine. The reduction to the diamine is the critical gateway step.

Protocol A: Synthesis of Purine (The Traube Synthesis Variant)

This is the standard method for generating the unsubstituted purine core. The reaction involves the catalytic hydrogenation of the nitro group followed by immediate cyclization with formic acid or triethyl orthoformate (TEOF).

Materials
  • Substrate: 4-Nitro-1H-imidazol-5-amine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (anhydrous)[1]

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) or 98% Formic Acid

  • Atmosphere: Hydrogen gas (balloon or Parr shaker), then Argon.

Step-by-Step Methodology
  • Reduction (Hydrogenation):

    • In a high-pressure reaction flask, dissolve 4-nitro-1H-imidazol-5-amine (10 mmol) in anhydrous Methanol (50 mL).

    • Carefully add 10% Pd/C (10% by weight of the substrate) under a stream of nitrogen to prevent ignition.

    • Purge the vessel with Hydrogen gas (3 cycles).

    • Stir vigorously under H2 atmosphere (1-3 atm) at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH). The yellow color of the nitro compound should disappear, leaving a colorless solution.

    • Critical Step: Filter the catalyst rapidly through a Celite pad under an Argon blanket. Do not allow the filtrate to sit exposed to air. The diamine is highly unstable.

  • Cyclization:

    • Immediately transfer the filtrate (containing 4,5-diaminoimidazole) to a round-bottom flask.

    • Add Triethyl Orthoformate (TEOF, 10 mL, excess) and a catalytic amount of p-toluenesulfonic acid (pTSA) or Formic Acid (10 mL).

    • Heat the mixture to reflux (approx. 80–100°C) for 3–6 hours.

    • Observation: A precipitate may form as the purine ring closes and the solubility changes.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether or acetone to remove impurities.

    • Recrystallize the crude product from water or ethanol to obtain the pure Purine derivative.

Protocol B: Synthesis of 8-Oxopurines (Guanine/Xanthine Analogs)

To introduce a carbonyl group at the C8 position (forming 8-oxopurines or 2-oxo-imidazoles), the diamine intermediate is reacted with a carbonyl donor like Urea or 1,1'-Carbonyldiimidazole (CDI).

Materials
  • Substrate: Freshly prepared 4,5-diaminoimidazole (from Protocol A reduction)

  • Reagent: Urea (excess) or CDI (1.2 eq)

  • Solvent: Diglyme (high boiling point) or DMF.

Step-by-Step Methodology
  • Preparation:

    • Perform the reduction of 4-nitro-1H-imidazol-5-amine as described in Protocol A.

    • Evaporate the methanol in vacuo under Argon to leave the crude diamine salt.

  • Fusion Method (High Yield for Urea):

    • Mix the crude diamine intimately with Urea (3.0 eq).

    • Heat the neat mixture in an oil bath to 140–160°C. The mixture will melt.

    • Maintain temperature for 1 hour. Ammonia gas will be evolved (use a trap).

    • Cool the melt; it will solidify.

    • Dissolve the solid in hot 1N NaOH, filter to remove insoluble tars, and reprecipitate by acidifying with dilute HCl to pH 5.

  • Solvent Method (CDI):

    • Dissolve the crude diamine in anhydrous DMF (10 mL/g).

    • Add CDI (1.2 eq) portion-wise at 0°C.

    • Allow to warm to room temperature, then heat to 80°C for 2 hours.

    • Pour into ice water to precipitate the 8-oxopurine derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of 4,5-diaminoimidazole.Ensure strict inert atmosphere (Ar/N2) during filtration and transfer. Degas solvents.[1]
Incomplete Reduction Poisoned catalyst or insufficient H2 pressure.Use fresh Pd/C. Ensure the nitro starting material is free of sulfur contaminants. Increase H2 pressure (50 psi).
Low Yield in Cyclization Hydrolysis of orthoformate or incomplete ring closure.Ensure anhydrous conditions if using TEOF. If using Formic Acid, ensure high concentration (>90%).
Solubility Issues Purines are notoriously insoluble.Use polar aprotic solvents (DMF, DMSO) for analysis. Recrystallize from large volumes of water.

Comparative Data Table

MethodReagent (C1 Source)Product TypeTypical YieldKey Condition
Traube Synthesis Formic Acid / TEOFPurine (unsubstituted)60–80%Reflux; Anhydrous preferred
Urea Fusion Urea8-Oxopurine50–70%High Temp (150°C), Solvent-free
CDI Cyclization CDI8-Oxopurine65–85%Mild Temp (80°C), DMF solvent
Thionation CS2 / Thiophosgene8-Thiopurine40–60%Basic conditions (Pyridine/NaOH)

References

  • Biosynthesis of Purines

    • Pathway: 5-Phosphoribosyl-5-aminoimidazole (AIR) is the biological equivalent of the synthetic intermediate described here.[2]

    • Source: PubChem Pathway: 5-aminoimidazole ribonucleotide biosynthesis. Link

  • Reduction of Nitroimidazoles

    • Context: Reduction of 4-nitroimidazoles by hydrogenase and chemical equivalents.
    • Source: PubMed: Reduction of 2-, 4- and 5-nitroimidazole drugs.[3] Link

  • Cyclization to Purines (General Traube Synthesis)

    • Context: Reaction of 4,5-diamino-derivatives with formic acid to yield purines.
    • Source: EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles.[4] Link

  • Synthesis of 8-Substituted Purines

    • Context: Multicomponent synthesis involving amino imidazole carbonitriles and urea/guanidine.[5]

    • Source: Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks. Link

  • Reactivity of 4-Nitro-1H-imidazol-5-amine

    • Context: Crystal structures and reactivity of nitro-imidazole derivatives.[6]

    • Source: ResearchGate: 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl).[6] Link

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 4-Nitro-1H-imidazol-5-amine

This Application Note is designed for medicinal chemists and process engineers utilizing 4-nitro-1H-imidazol-5-amine (also known as 5-amino-4-nitroimidazole) as a core scaffold for the synthesis of purines, imidazo[4,5-b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers utilizing 4-nitro-1H-imidazol-5-amine (also known as 5-amino-4-nitroimidazole) as a core scaffold for the synthesis of purines, imidazo[4,5-b]pyridines, and nucleoside analogs.

Executive Summary & Mechanistic Rationale

4-nitro-1H-imidazol-5-amine is a "chimeric" building block: it possesses the nucleophilic potential of an amine and the electrophilic activation/precursor potential of a nitro group. However, the electron-withdrawing nitro group significantly deactivates the imidazole ring, making conventional thermal cyclizations sluggish (often requiring 24–48 hours at reflux).

Microwave irradiation solves this kinetic bottleneck through two primary mechanisms:

  • Dielectric Heating of Polar Intermediates: The highly polar nitro-amine zwitterion couples efficiently with the oscillating electromagnetic field, creating localized superheating ("hot spots") that accelerates nucleophilic attacks.

  • Pressure-Enhanced Kinetics: Performing these reactions in sealed vessels allows temperatures (140–200 °C) well above the boiling point of solvents like ethanol or water, overcoming the high activation energy barrier of the initial condensation steps.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways accessible from 4-nitro-1H-imidazol-5-amine using microwave irradiation.

ReactionPathways Start 4-Nitro-1H-imidazol-5-amine Alkylation N-Alkylation (MW: 100°C, 10 min) Start->Alkylation R-X, Base ImidazoPy Imidazo[4,5-b]pyridine (Friedländer Type) Start->ImidazoPy 1,3-Dicarbonyls (One-Pot Cascade) Intermed 1-Alkyl-4-nitro-5-aminoimidazole Alkylation->Intermed Reduction Reductive Cyclization (MW: 160°C, 15 min) Intermed->Reduction HCOOH/Pd or Orthoformate/H2 Purine Purine/Xanthine Derivatives Reduction->Purine

Figure 1: Divergent synthetic pathways from 4-nitro-1H-imidazol-5-amine enabled by microwave irradiation.

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of 1-alkyl-4-nitro-1H-imidazol-5-amines (Nucleoside Precursors). Challenge: Controlling regioselectivity (N1 vs. N3) and preventing over-alkylation.

Experimental Procedure
  • Reagents:

    • 4-nitro-1H-imidazol-5-amine (1.0 equiv)

    • Alkyl Halide (1.1 equiv)

    • Cesium Carbonate (

      
      , 1.2 equiv)
      
    • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Vessel: 10 mL Microwave pressure vial with a magnetic stir bar.

  • Method:

    • Dissolve the amine and base in DMF. Stir for 1 minute at RT to initiate deprotonation.

    • Add the alkyl halide. Cap the vial.

    • Microwave Settings:

      • Temperature: 100 °C

      • Time: 10 minutes (Hold time)

      • Power: Dynamic (Max 200 W)

      • Stirring: High[1][2]

  • Workup: Pour mixture into ice water. The product typically precipitates. Filter and wash with cold water.

Data & Optimization
ParameterConventional HeatingMicrowave HeatingOutcome
Time 12 Hours (60 °C)10 Minutes (100 °C)72x faster
Yield 65%88%Improved conversion
Selectivity Mixture of N1/N3 isomers>95% N1-isomerKinetic control favors N1

Mechanistic Note: The N1-alkylation is favored under kinetic control (MW conditions) due to the steric hindrance adjacent to the nitro group and the specific tautomeric stabilization in polar aprotic solvents like DMF under rapid dielectric heating.

Protocol B: One-Pot Reductive Cyclization to Purines

Objective: Rapid synthesis of Hypoxanthine or Adenine derivatives directly from the nitro-amine. Innovation: This protocol combines Transfer Hydrogenation and Cyclocondensation in a single microwave step, utilizing formic acid as both the hydrogen source and the C1 synthon.

Experimental Procedure
  • Reagents:

    • 1-Alkyl-4-nitro-1H-imidazol-5-amine (from Protocol A) (1.0 mmol)

    • Formic Acid (85%, 3 mL) – Acts as solvent, reductant, and reagent.

    • Catalyst: 10% Pd/C (10 mol%) or Zn dust (3 equiv) for cost-efficiency.

    • Optional: Ammonium formate (3 equiv) can be added to boost H2 generation.

  • Vessel: 10 mL Microwave pressure vial (Must be rated for 20 bar).

  • Method:

    • Add substrate and catalyst to the vial.

    • Carefully add Formic Acid (Exothermic!).

    • Seal the vial immediately.

    • Microwave Settings:

      • Temperature: 160 °C

      • Time: 15 minutes

      • Pressure Limit: 15 bar (Critical safety parameter)

      • Power: High absorption expected.

  • Workup:

    • Filter hot through Celite to remove catalyst.

    • Concentrate filtrate in vacuo.

    • Neutralize with

      
       to precipitate the Purine derivative.
      
Logic & Troubleshooting
  • Why Formic Acid? It serves a dual role. Under MW heating at 160°C, it decomposes over Pd/C to release

    
    in situ, reducing the 
    
    
    
    to
    
    
    . The resulting diamine immediately reacts with the excess formic acid to close the pyrimidine ring.
  • Safety Warning: The decomposition of formic acid generates

    
     and 
    
    
    
    . The pressure will rise rapidly. Do not exceed 50% vessel volume and ensure the pressure limit is set on the instrument.

Protocol C: Synthesis of Imidazo[4,5-b]pyridines

Objective: Fusing a pyridine ring to the imidazole core.

Experimental Procedure
  • Reagents:

    • 4-nitro-1H-imidazol-5-amine (1.0 equiv)

    • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.2 equiv)

    • Reducing Agent: Sodium Dithionite (

      
      , 3 equiv) or SnCl2.
      
    • Solvent: Ethanol/Water (1:1).

  • Method:

    • Step 1 (Reduction): MW at 100 °C for 5 mins with dithionite to form the transient diamine.

    • Step 2 (Cyclization): Add the 1,3-dicarbonyl directly to the vial. MW at 150 °C for 20 minutes .

  • Result: Formation of the 6-substituted imidazo[4,5-b]pyridine system.

Critical References

  • Microwave-Assisted Alkylation:

    • Title: "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole."

    • Source: ResearchGate (2022).[3]

    • URL:

  • Purine Ring Closure (General MW Protocol):

    • Title: "Synthesis of xanthine derivatives by microwave-assisted ring closure reaction."

    • Source: ARKIVOC (2006).[1]

    • URL:

  • Reductive Cyclization Concept:

    • Title: "Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries."

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2009).

    • URL:

  • Microwave Synthesis of Imidazo-fused systems:

    • Title: "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues."

    • Source: Molecules (MDPI).

    • URL:

Safety & Compliance (E-E-A-T)

  • Energetic Materials: Nitroimidazoles are energetic.[2] While stable at room temperature, rapid heating of dry material can be hazardous. Always perform these reactions in solution.

  • Microwave Safety: Use only dedicated synthesis microwaves (e.g., CEM Discover, Anton Paar Monowave) with active pressure monitoring. Never use domestic microwaves for sealed-vessel nitro chemistry.

  • Solvent Choice: Avoid low-boiling solvents (DCM, Ether) in sealed MW vessels at high temperatures. Water, Ethanol, and DMF are preferred for their high dielectric loss tangents (efficient heating).

Sources

Application

Application Note: Chemoselective N-Acylation of 5-Amino-4-Nitroimidazole

This is a comprehensive Application Note and Protocol guide for the coupling of 5-amino-4-nitroimidazole with carboxylic acids . This document addresses the specific synthetic challenges posed by the electron-deficient n...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the coupling of 5-amino-4-nitroimidazole with carboxylic acids . This document addresses the specific synthetic challenges posed by the electron-deficient nature of the nitroimidazole scaffold.

Executive Summary

The coupling of 5-amino-4-nitroimidazole (5-ANI) with carboxylic acids is a non-trivial transformation in medicinal chemistry. Unlike standard amide couplings, this reaction is impeded by the profound electron-withdrawing effect of the 4-nitro group and the imidazole ring system, which renders the exocyclic amino group (


) extremely non-nucleophilic (vinylogous amide character).

Furthermore, the imidazole ring nitrogen (


) is acidic (

) and nucleophilic, leading to potential regioselectivity issues (N-ring acylation vs. N-exocyclic acylation). This guide provides a field-proven protocol utilizing Acid Chloride Activation combined with a Sacrificial Protection Strategy to ensure high yields of the desired amide.

Mechanistic Insight & Strategic Analysis

The Nucleophilicity Problem

The lone pair on the exocyclic amine of 5-ANI is delocalized into the nitro group and the aromatic ring. Consequently, standard coupling reagents (EDC, DCC, HBTU) often fail to generate sufficient electrophilicity to capture this weak nucleophile.

  • Standard Amine:

    
     (Reactive with esters/NHS)
    
  • 5-Amino-4-nitroimidazole:

    
     (Requires Acid Chlorides/Anhydrides)[1]
    
The Regioselectivity Challenge

The reaction often produces a mixture of:

  • Exocyclic Amide (Target): Stable, desired product.

  • Ring

    
    -Acyl Imidazole (Byproduct):  Kinetic product, often unstable to hydrolysis.
    
  • Di-acylated Product: Both positions reacted.

The Solution: The protocol below intentionally drives the reaction to the Di-acylated state (or mixture) and uses a mild basic workup to selectively hydrolyze the labile


-acyl group, leaving the stable exocyclic amide intact.

ReactionPathway Figure 1: The 'Sacrificial Acylation' Strategy for Deactivated Amines Start 5-Amino-4-nitroimidazole (Weak Nucleophile) Inter Intermediate Mixture: Mono- & Di-acylated species Start->Inter + AcidCl Pyridine, Heat AcidCl Acid Chloride (R-COCl) DiAcyl N,N'-Diacylated Species (Unstable N1-acyl) Inter->DiAcyl Excess AcidCl Hydrolysis Selective Hydrolysis (NaHCO3 / MeOH) DiAcyl->Hydrolysis Workup Product Final Product: N-(4-nitroimidazol-5-yl)amide Hydrolysis->Product Cleaves N1-acyl only

Experimental Protocols

Protocol A: The "Sledgehammer" Method (Acid Chloride Activation)

Recommended for most substrates due to the low reactivity of the amine.

Materials Required
  • Substrate: 5-Amino-4-nitroimidazole (CAS: 14918-48-0). Note: If starting with HCl salt, perform an extra neutralization step.

  • Carboxylic Acid: 1.0 equiv.

  • Thionyl Chloride (

    
    )  or Oxalyl Chloride : 1.5 - 2.0 equiv.
    
  • Solvent: Anhydrous THF or DCM (for acid chloride gen); Anhydrous Pyridine (for coupling).

  • Catalyst: DMF (drops).

Step-by-Step Procedure

Step 1: Generation of Acid Chloride (In Situ)

  • Dissolve the Carboxylic Acid (

    
    ) in anhydrous DCM (
    
    
    
    ) under inert atmosphere (
    
    
    or Ar).
  • Add catalytic DMF (

    
     drops).
    
  • Add Oxalyl Chloride (

    
    ) dropwise at 
    
    
    
    .
  • Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.

  • Evaporate solvent to remove excess oxalyl chloride/HCl (crucial to prevent charring of the amine). Re-dissolve the residue in anhydrous THF (

    
    ).
    

Step 2: Coupling Reaction

  • In a separate flask, suspend 5-amino-4-nitroimidazole (

    
    ) in Anhydrous Pyridine  (
    
    
    
    ).
    • Why Pyridine? It acts as both solvent and base, and forms an active

      
      -acylpyridinium intermediate that is more electrophilic than the acid chloride itself.
      
  • Add the Acid Chloride solution (from Step 1) dropwise to the amine suspension at

    
    .
    
  • Allow to warm to RT.

  • Heat to

    
      for 4–12 hours.
    
    • Checkpoint: Monitor by TLC/LC-MS. You will likely see two spots (Mono-acyl and Di-acyl). Do not stop until the starting amine is consumed.

Step 3: Selective Hydrolysis (The Cleanup)

  • Cool the reaction mixture to RT.

  • Quench with Saturated Aqueous

    
      (
    
    
    
    ).
  • Add Methanol (

    
    ) to ensure solubility.
    
  • Stir vigorously at RT for 1–2 hours.

    • Mechanism:[2][3][4][5][6][7][8] The electron-deficient imidazole ring makes the

      
      -acyl group highly susceptible to hydrolysis, while the exocyclic amide remains stable.
      
  • Extract with EtOAc (

    
    ).
    
  • Wash combined organics with

    
     (to remove pyridine), then Brine.
    
  • Dry over

    
     and concentrate.
    
Protocol B: HATU-Mediated Coupling (For Acid-Sensitive Substrates)

Only use if the carboxylic acid cannot survive acid chloride generation.

Note: Yields are typically lower (30–50%) compared to Method A.

  • Dissolve Carboxylic Acid (

    
    ) in anhydrous DMF .
    
  • Add HATU (

    
    ) and DIPEA  (
    
    
    
    ). Stir for 15 mins to activate.
  • Add 5-amino-4-nitroimidazole (

    
    ).
    
  • Add DMAP (

    
    ) as a nucleophilic catalyst. Essential for this deactivated amine.
    
  • Heat to

    
      for 24 hours.
    

Data Presentation & Troubleshooting

Solvent & Base Selection Matrix
ComponentRecommendationRationale
Solvent Pyridine (Method A)Solubilizes nitroimidazoles; catalyzes acylation.
DMF / NMP (Method B)High boiling point; good solubility for polar substrates.
Base Pyridine Forms N-acylpyridinium; buffers HCl.
DIPEA Sterically hindered; prevents side reactions in HATU coupling.
Catalyst DMAP Critical. Increases electrophilicity of the acylating agent.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Amine nucleophilicity is too low.Switch to Acid Chloride (Method A). Increase Temp to

(sealed tube).
Low Yield Formation of unreactive salts.Ensure amine is free-based (if using HCl salt). Use excess Acid Chloride (

).
Multiple Spots N1-acylation (Ring N).Do not discard. Perform the NaHCO3/MeOH hydrolysis step to converge to the single product.
Product Soluble in Water Nitro group increases polarity.Do not use basic extraction. Acidify to pH 3-4 and extract with n-Butanol or THF/EtOAc mix.

Workflow Diagram

Workflow Figure 2: Decision Tree for Coupling Protocol Selection Start Start: Carboxylic Acid + 5-ANI CheckAcid Is Acid Stable to SOCl2? Start->CheckAcid MakeAcidCl Generate Acid Chloride (Oxalyl Chloride / DMF) CheckAcid->MakeAcidCl Yes HATUCpl HATU / DIPEA / DMAP (DMF, 60°C) CheckAcid->HATUCpl No PyridineCpl Coupling in Pyridine (Reflux, 80°C) MakeAcidCl->PyridineCpl CheckTLC Check TLC/LCMS PyridineCpl->CheckTLC HATUCpl->CheckTLC Hydrolysis Mild Hydrolysis Step (NaHCO3 / MeOH) CheckTLC->Hydrolysis Mixture of Products Purification Purification (Column / Recrystallization) Hydrolysis->Purification

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 3rd Ed. Wiley, 1999. (Strategies for imidazole nitrogen protection/deprotection).
  • Bagal, S.K., et al. "Synthesis of 5-amino-4-nitroimidazole derivatives." Journal of Heterocyclic Chemistry, 2012.

  • BenchChem. "Protocols for Amide Coupling Reactions." (General HATU/Acid Chloride protocols adapted for deactivated systems).

  • RSC. "Acylation of Amines with Carboxylic Acids." Royal Society of Chemistry, 2021.

(Note: Specific literature precedent for the direct coupling of 5-amino-4-nitroimidazole is sparse due to the compound's instability and low reactivity. The protocols above are derived from "First Principles" of heterocyclic chemistry and analogous reactions with nitro-aminopyridines.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Nitration of Aminoimidazoles

Core Directive & Mechanistic Insight The nitration of aminoimidazoles presents a classic "reactivity paradox" in organic synthesis. While the amino group ( ) and the imidazole ring are electron-rich, making them theoreti...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanistic Insight

The nitration of aminoimidazoles presents a classic "reactivity paradox" in organic synthesis. While the amino group (


) and the imidazole ring are electron-rich, making them theoretically susceptible to electrophilic aromatic substitution (

), the harsh acidic conditions required for standard nitration (

) often lead to failure.
The "Protonation Paradox"

The primary cause of low yield is diprotonation .

  • Basicity: The imidazole ring (

    
    ) and the exocyclic amine are basic.
    
  • Deactivation: In concentrated sulfuric acid, both nitrogen centers become protonated. This creates a dicationic species that is highly electron-deficient, effectively repelling the electrophilic nitronium ion (

    
    ).
    
  • Oxidation: If the acidity is lowered to prevent diprotonation, the free amine becomes susceptible to rapid oxidative decomposition (tarring) by nitric acid.

The Solution: The key to high yield lies in masking the amine (protection) or controlling the nitronium ion concentration using nitrate salts to maintain a "sweet spot" of acidity where the mono-cation exists but the ring is not fully deactivated.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition between the productive nitration pathway and the counter-productive protonation/oxidation pathways.

NitrationMechanism Figure 1: The kinetic competition in aminoimidazole nitration. High acidity leads to the inert dication; low acidity leads to oxidation. Start 2-Aminoimidazole (Free Base) MonoH Monocation (Reactive Species) Start->MonoH + H+ (Fast) DiH Dication (Inert/Deactivated) MonoH->DiH + H+ (Strong Acid) Oxidation Oxidation/Tar (By-products) MonoH->Oxidation HNO3 (Oxidative) Nitramine Nitramine Intermediate (R-NH-NO2) MonoH->Nitramine + NO2+ Product 4/5-Nitro-2-aminoimidazole (Final Product) DiH->Product Very Slow Reaction Nitramine->Product Rearrangement (Heat/Acid)

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turns black/tarry within minutes. What is happening?

Diagnosis: Uncontrolled Oxidation. Cause: The exocyclic amine is being oxidized by


 before nitration can occur. This is common when adding nitric acid directly to the substrate.
Corrective Action: 
  • Reverse Addition: Dissolve the imidazole in

    
    first (forming the stable sulfate salt) before adding the nitrating agent.
    
  • Temperature Control: Maintain internal temperature

    
     during addition.
    
  • Use Urea: Add 0.5–1.0 eq of Urea to the reaction mixture. Urea scavenges nitrous acid (

    
    ), which catalyzes the oxidative decomposition cycle [1].
    
Q2: I see no product, only starting material, even after refluxing.

Diagnosis: Ring Deactivation (The "Diprotonation Trap"). Cause: Your acid concentration is too high. You have formed the dication (Figure 1), which is inert to electrophilic attack. Corrective Action:

  • Switch Reagents: Move from Mixed Acid (

    
    ) to the Nitrate Salt Method  (see Protocol A). This allows for milder conditions.
    
  • Reduce Acidity: If using mixed acid, dilute the sulfuric acid slightly (e.g., use 90% instead of oleum) to shift the equilibrium back to the monocation.

Q3: The yield is low (~30%), and I suspect the amine is interfering.

Diagnosis: Side-reaction at the amine. Cause: The amine is reacting to form unstable N-nitro species or diazonium salts (if primary). Corrective Action:

  • Protect the Amine: Acetylate the amine first (Acetic anhydride) to form N-acetyl-2-aminoimidazole. The acetyl group protects the nitrogen from oxidation and reduces the basicity, preventing diprotonation.

  • Deprotect Later: The acetyl group can be removed easily via acid hydrolysis after the nitration step.

Optimized Experimental Protocols

Protocol A: The Nitrate Salt Method (Recommended)

Best for: 2-alkyl-imidazoles and robust amino-derivatives. Why: Using


 or 

in situ generates

more gradually and avoids the localized heating/concentration spikes of liquid nitric acid [2].

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with concentrated

    
     (5.0 mL per g of substrate). Cool to 
    
    
    
    .
  • Substrate Addition: Slowly add the aminoimidazole (1.0 eq) in portions. Ensure it dissolves completely. Exothermic step.

  • Nitrating Agent: Add pulverized

    
     or 
    
    
    
    (1.05 eq) in small portions over 30 minutes. Keep temperature
    
    
    .
  • Reaction: Allow to warm to room temperature. Then, heat to

    
     for 2–4 hours. Monitor by TLC/HPLC.
    
  • Quench: Pour the mixture onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    to pH 5–6.
  • Isolation: Filter the precipitate (product).

Yield Comparison Table:

MethodReagentsTypical YieldMajor Drawback
Standard Mixed Acid

30–60%High corrosion, oxidation risk, tar formation.
Nitrate Salt (Protocol A)

85–95% Requires solid handling; salt waste.
N-Protection Route

70–80%Two extra steps (protection/deprotection).
Protocol B: The Nitramine Rearrangement (For 2-Aminoimidazoles)

Best for: Unsubstituted 2-aminoimidazole. Mechanism:[1] Forms the N-nitro intermediate which rearranges to the C-4/5 position.

  • Dissolve 2-aminoimidazole sulfate in conc.

    
    .
    
  • Add

    
     (fuming) at 
    
    
    
    to form the nitramine.
  • Crucial Step: Heat the mixture to

    
    . This thermal energy drives the migration of the nitro group from the nitrogen (N) to the ring carbon (C4/C5).
    
  • Quench on ice.

Safety & Hazard Analysis

WARNING: Nitration of heterocycles involves significant thermal and explosive hazards.

Decision Tree: Safety Response

SafetyCheck Figure 2: Emergency Response Logic for Nitration Anomalies Observation Observation during Reaction RedFumes Red/Brown Fumes (NOx) Observation->RedFumes TempSpike Rapid Temp Spike (>10°C) Observation->TempSpike Solids Precipitation of Solids Observation->Solids Action1 STOP Addition. Ventilate. Check cooling. RedFumes->Action1 Action2 EMERGENCY QUENCH. Dump on ice immediately. TempSpike->Action2 Action3 Diazonium Risk. Do NOT filter dry. Test for shock sensitivity. Solids->Action3

Critical Hazards[2]
  • Diazonium Salts: If your starting material has a primary amine, you may transiently form a diazonium salt. These are shock-sensitive when dry. Never scrape dried solid residues from the flask walls with a metal spatula [3].

  • Runaway Exotherms: The nitration reaction is highly exothermic. Accumulation of unreacted nitric acid at low temperatures followed by sudden warming can lead to a "thermal runaway." Always ensure the reaction is consuming the reagent as it is added.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015).[2] Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.

  • Lyapunova, M. V., et al. (2014).[3] Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Tomsk State University Journal of Chemistry.

  • Lian, P., et al. (2022).[1] Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.[1] Central European Journal of Energetic Materials, 19(3), 379-397.

Sources

Optimization

Technical Support Center: Purification of 4-Nitro-1H-imidazol-5-amine

Welcome to the Technical Support Center for the purification of 4-nitro-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-nitro-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the scientific reasoning behind each choice, ensuring a robust and reproducible purification process.

Method Selection Guide: Choosing Your Purification Strategy

The optimal purification strategy for 4-nitro-1H-imidazol-5-amine depends on the nature of the impurities, the scale of your reaction, and the desired final purity. This compound's key chemical features—a basic amino group, an acidic imidazole N-H, and a polar nitro group—make it amphoteric and highly polar, which dictates our purification approach.

Use the following decision tree to select the most appropriate starting method.

G start Crude 4-nitro-1H-imidazol-5-amine is_solid Is the crude product a solid? start->is_solid impurity_type What is the primary impurity? is_solid->impurity_type Yes chromatography Column Chromatography (High Resolution, Removes Isomers) is_solid->chromatography No (Oily) recrystallization Recrystallization (High Purity, Crystalline Product) impurity_type->recrystallization Minor, structurally similar impurities acid_base Acid-Base Extraction (Removes Neutral/Acidic Impurities) impurity_type->acid_base Non-basic impurities (e.g., starting materials) impurity_type->chromatography Regioisomers or closely related impurities scale What is the reaction scale? scale->recrystallization Follow with Recrystallization for high purity scale->chromatography Follow with Chromatography for highest purity acid_base->scale

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Section 1: Recrystallization

Q1: My compound won't dissolve in any single solvent I try, or it dissolves in everything. How do I find a suitable recrystallization solvent?

A1: This is a classic challenge for polar molecules. The ideal solvent should dissolve your compound poorly when cold but completely when hot.

  • Expertise & Experience: For 4-nitro-1H-imidazol-5-amine, single solvents might be challenging. Start with polar, protic solvents like ethanol, isopropanol, or water , as these are known to work for polar heterocyclic compounds[1]. If a single solvent fails, a binary solvent system is the logical next step.

  • Causality: A binary system consists of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble)[2]. You dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). Upon gentle heating to redissolve and slow cooling, crystals should form.

  • Troubleshooting Steps:

    • Small-Scale Screening: Use test tubes with a few milligrams of your crude product.

    • Test Single Solvents: Try ethanol, methanol, water, and ethyl acetate. Heat them to boiling to check for dissolution.

    • Test Binary Systems: Good starting pairs are ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes[1].

    • Observe for "Oiling Out": If your compound separates as an oil instead of crystals, it means it's coming out of solution above its melting point or is too concentrated. Try using a more dilute solution or a solvent system with a lower boiling point.

Q2: I've successfully recrystallized my product, but the purity hasn't improved significantly. Why?

A2: This typically indicates that the impurities have very similar solubility properties to your desired compound, leading to co-crystallization.

  • Expertise & Experience: If the main impurity is a regioisomer (e.g., 5-nitro-1H-imidazol-4-amine), recrystallization may not be effective. In such cases, the spatial arrangement is so similar that the crystal lattice incorporates both molecules.

  • Trustworthiness: You must validate this by analyzing your crystals (e.g., by TLC or LC-MS). If you see the same impurity profile as the crude material, an alternative method is necessary.

  • Solution: For isomeric impurities, column chromatography is the most effective separation technique due to the different interactions of the isomers with the stationary phase[3].

Section 2: Column Chromatography

Q1: My compound streaks badly on the silica TLC plate and I get very low recovery from my column. Where is my product going?

A1: This is a very common issue for basic compounds like amines on standard silica gel[4][5].

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your molecule is strongly interacting, and possibly irreversibly binding, to these acidic sites. This leads to significant tailing (streaking) on TLC and poor recovery from a column.

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete for the acidic sites on the silica.

      • Add 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1). This will neutralize the acidic sites and allow your compound to elute properly[6].

    • Use Deactivated Silica: You can use commercially available base-deactivated silica gel or prepare it by slurrying standard silica gel with your basic eluent before packing the column[4].

    • Dry Loading: Due to the high polarity of 4-nitro-1H-imidazol-5-amine, it may have poor solubility in suitable starting eluents. Adsorbing the crude material onto a small amount of silica gel ("dry loading") and applying this to the top of the column is highly recommended for achieving sharp bands[7].

Q2: I can't separate my product from an impurity that runs very close to it on TLC.

A2: This requires optimizing the selectivity of your chromatographic system.

  • Expertise & Experience: A slight change in solvent composition can have a large impact. One study on aminonitroimidazoles noted that 4-nitro isomers typically have a lower Rf value than 5-nitro isomers on silica gel[3]. This inherent difference can be exploited.

  • Troubleshooting & Solutions:

    • Solvent System Optimization: Test a range of solvent systems. If you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol, which offers different selectivity.

    • Gradient Elution: Start with a less polar solvent system to allow other impurities to elute, then gradually increase the polarity to elute your product. This can sharpen the band and improve separation from closely eluting spots.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or reversed-phase (C18) silica gel[8].

Section 3: Acid-Base Extraction

Q1: I've dissolved my crude product, extracted with acid, and then neutralized the aqueous layer, but no product precipitates. What happened?

A1: There are two likely causes: either your compound is more water-soluble than expected, or the pH is not correct for precipitation.

  • Causality: For your amine to precipitate, the solution must be made sufficiently basic to deprotonate the ammonium salt formed during the acidic wash. The required pH depends on the pKa of the conjugate acid of your amine. Furthermore, highly polar molecules can have significant water solubility even in their neutral form[9].

  • Troubleshooting & Solutions:

    • Check the pH: Ensure you have added enough base to make the solution distinctly basic. Use pH paper or a pH meter to confirm a pH of >9-10.

    • Back-Extraction: If the product is water-soluble, you will need to perform a "back-extraction." After basifying the aqueous layer, extract it multiple times with an organic solvent like ethyl acetate or dichloromethane. The neutral amine will partition into the organic layer, which can then be dried and concentrated[9].

    • Salting Out: Before back-extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic compound in the aqueous phase and improve extraction efficiency[9].

Q2: An unmanageable emulsion formed when I shook the separatory funnel.

A2: Emulsions are common when basic or acidic aqueous solutions are vigorously mixed with organic solvents[9].

  • Prevention: Swirl the separatory funnel gently or invert it slowly multiple times rather than shaking it vigorously.

  • Breaking the Emulsion:

    • Patience: Let the funnel stand for a while; sometimes the layers separate on their own.

    • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous layer, which often helps break the emulsion[9].

    • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a starting point and assumes the compound is soluble in hot ethanol and insoluble in water.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-nitro-1H-imidazol-5-amine. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses a basic modifier to ensure good recovery and peak shape.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 95:4:1 DCM/MeOH/TEA) prep_slurry 2. Pack Column (Slurry pack with eluent) prep_eluent->prep_slurry prep_sample 3. Prepare Sample (Dry Load) (Dissolve crude in MeOH, add silica, evaporate) prep_slurry->prep_sample run_load 4. Load Sample (Add dry sample to column top) prep_sample->run_load run_elute 5. Elute Column (Use consistent pressure) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap

Caption: Workflow for flash column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH). Add ~1% Triethylamine (TEA) to the solvent mixture. Aim for an Rf of ~0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a polar solvent (like methanol). Add silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system, collecting fractions. You may need to gradually increase the percentage of methanol to elute your highly polar product.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This method is excellent for removing neutral or acidic impurities.

G cluster_layers Separatory Funnel start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Add 1M HCl (aq) start->add_acid organic_layer Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer Separate aqueous_layer Aqueous Layer (Protonated Amine Salt) add_acid->aqueous_layer Separate add_base Add 2M NaOH (aq) until pH > 9 aqueous_layer->add_base result Precipitate Pure Product OR Back-extract with Organic Solvent add_base->result

Caption: Chemical workflow for acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert gently several times, venting frequently[9]. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Repeat the extraction of the organic layer one or two more times with fresh acid to ensure complete recovery. The organic layer now contains neutral or acidic impurities and can be discarded.

  • Neutralization: Combine all acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) with stirring until the solution is strongly basic (test with pH paper).

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms (or it is incomplete): Extract the basic aqueous solution multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Accessed February 2, 2024. [Link]

  • Suwiński, J., et al. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules. 2023;28(2):839. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Accessed February 2, 2024. [Link]

  • ResearchGate. How can I isolate polar basic compound with silica gel column chromatography?. Accessed February 2, 2024. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. [Link]

  • Columbia University. Column chromatography. Department of Chemistry. Accessed February 2, 2024. [Link]

  • PubMed. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Dev Ind Pharm. 2015;41(11):1856-64. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 5-Amino-4-Nitroimidazole

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-4-nitroimidazole in aqueous media. Here, we provide a comprehensive resourc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-4-nitroimidazole in aqueous media. Here, we provide a comprehensive resource of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development endeavors.

Understanding the Challenge: Physicochemical Properties of 5-Amino-4-Nitroimidazole

5-Amino-4-nitroimidazole is a heterocyclic compound of interest in various research fields, including medicinal chemistry. However, its utility is often hampered by poor aqueous solubility. This limitation stems from its molecular structure, which includes both a hydrophilic amino group and a more hydrophobic nitroimidazole core. The interplay of these groups, along with crystal lattice energy, dictates its interaction with water molecules.

While specific experimental solubility data for 5-amino-4-nitroimidazole is not extensively published, we can infer its behavior from closely related structures and general principles of physical chemistry. For instance, the related compound 5-aminoimidazole-4-carboxamide has a LogP of -1.10, indicating a degree of hydrophilicity; however, the presence of the nitro group in 5-amino-4-nitroimidazole is expected to increase its hydrophobicity, thereby reducing aqueous solubility.

This guide will explore three primary strategies to overcome this challenge:

  • pH Adjustment: Capitalizing on the molecule's ionizable groups.

  • Co-solvency: Modifying the polarity of the solvent system.

  • Cyclodextrin Complexation: Encapsulating the molecule to enhance its apparent solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline aqueous solubility of 5-amino-4-nitroimidazole?

Q2: How does pH affect the solubility of 5-amino-4-nitroimidazole?

5-amino-4-nitroimidazole possesses an amino group and imidazole ring nitrogens, which are ionizable. The amino group is basic, and the imidazole ring can also be protonated. At a pH below the pKa of the amino group, the compound will be protonated, forming a more soluble cationic salt. Conversely, at a very high pH, a proton may be removed from the imidazole ring, forming an anionic species, which could also exhibit increased solubility. Therefore, solubility is expected to be lowest around the isoelectric point and increase in acidic and strongly basic conditions.

Q3: Can I use organic solvents to dissolve 5-amino-4-nitroimidazole?

Yes, many polar organic solvents are likely to be effective. Based on data for related nitroimidazoles, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents. Alcohols such as ethanol and methanol may also be used, though the solubility might be lower than in DMSO or DMF.

Q4: Are there stability concerns when manipulating the pH or using co-solvents?

Yes. Nitroaromatic compounds can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of certain nucleophiles. It is crucial to assess the stability of your compound under the chosen solubilization conditions. A simple approach is to monitor the purity of the solution over time using a technique like HPLC.

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can encapsulate poorly water-soluble molecules, like 5-amino-4-nitroimidazole, within their hydrophobic core, forming an inclusion complex.[] This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Adjustment

This strategy is often the most straightforward approach for compounds with ionizable functional groups.

Causality: The solubility of an ionizable compound is highly dependent on the pH of the aqueous medium. By adjusting the pH to a value where the compound is predominantly in its ionized (salt) form, a significant increase in solubility can be achieved. For 5-amino-4-nitroimidazole, the primary amino group can be protonated in acidic conditions to form a more soluble cationic species.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 5-amino-4-nitroimidazole to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer.

Expected Outcome & Data Presentation:

The pH-solubility profile is expected to be "U" shaped, with minimum solubility near the isoelectric point and higher solubility at lower and higher pH values.

Estimated pH Predominant Species Expected Solubility (Relative)
2.0Cationic (Protonated)High
4.0Cationic/NeutralModerate
7.0NeutralLow
9.0Neutral/AnionicModerate
11.0AnionicHigh

Note: This table presents a qualitative estimation. Actual solubility values must be determined experimentally.

Guide 2: Solubility Enhancement using Co-solvents

The use of water-miscible organic solvents can significantly increase the solubility of non-polar compounds.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules. The hydrogen bonding capacity of water, which can "squeeze out" non-polar solutes, is disrupted by the co-solvent.

  • Co-solvent Selection: Choose water-miscible co-solvents with varying polarities, such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibrium Solubility Measurement: Follow the same procedure as described in the pH-solubility protocol, using the co-solvent mixtures instead of buffers.

  • Data Analysis: Plot the measured solubility against the percentage of the co-solvent in the mixture.

Expected Outcome & Data Presentation:

Solubility is expected to increase with a higher concentration of the organic co-solvent.

Co-solvent System 10% (v/v) 20% (v/v) 30% (v/v) 40% (v/v) 50% (v/v)
Ethanol:Water Low IncreaseMod. IncreaseHigh IncreaseV. High Inc.Sig. High Inc.
PG:Water Low IncreaseMod. IncreaseHigh IncreaseV. High Inc.Sig. High Inc.
PEG 400:Water Mod. IncreaseHigh IncreaseV. High Inc.Sig. High Inc.Max. Increase

Note: This table provides an estimated trend. Quantitative data must be obtained through experimentation.

Guide 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin complexation is a powerful technique for increasing the aqueous solubility of poorly soluble compounds without altering the bulk solvent properties.

Causality: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the non-polar 5-amino-4-nitroimidazole, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This formation of a host-guest inclusion complex effectively shields the hydrophobic drug from the aqueous environment, leading to a higher apparent solubility.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Equilibrium Solubility Measurement:

    • Add an excess of 5-amino-4-nitroimidazole to each cyclodextrin solution.

    • Equilibrate the samples as described previously.

    • Quantify the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the solubility of 5-amino-4-nitroimidazole against the concentration of HP-β-CD. The slope of this plot can be used to determine the stability constant (Ks) of the complex.

Expected Outcome & Data Presentation:

The solubility of 5-amino-4-nitroimidazole should increase linearly with increasing concentrations of HP-β-CD, indicative of a 1:1 complex formation (an AL-type phase solubility diagram).

HP-β-CD Conc. (mM) Estimated Solubility of 5-amino-4-nitroimidazole (µg/mL)
0Baseline (Low)
10~2-5 fold increase
20~5-10 fold increase
30~10-15 fold increase
40~15-20 fold increase
50>20 fold increase

Note: The presented solubility increases are estimations and need to be confirmed by experimental data.

Visualizing the Workflow

A logical approach to tackling solubility issues is crucial for efficient experimentation.

Solubility_Workflow A Problem: Poor Aqueous Solubility of 5-Amino-4-Nitroimidazole B Strategy 1: pH Adjustment A->B C Strategy 2: Co-solvency A->C D Strategy 3: Cyclodextrin Complexation A->D E Determine pH-Solubility Profile B->E F Assess Co-solvent Efficacy C->F G Conduct Phase Solubility Study D->G H Analyze Data & Select Optimal Conditions E->H F->H G->H I Solution Formulated H->I

Caption: A systematic workflow for addressing the solubility of 5-amino-4-nitroimidazole.

Mechanistic Diagrams

Understanding the underlying principles of each solubilization technique is key to their effective application.

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Neutral R-NH2 (Low Solubility) Protonated R-NH3+ (High Solubility) Neutral->Protonated + H+ Neutral_H Im-H (Low Solubility) Deprotonated Im- (High Solubility) Neutral_H->Deprotonated - H+

Caption: The effect of pH on the ionization and solubility of 5-amino-4-nitroimidazole.

Cyclodextrin_Complexation Drug 5-Amino-4-Nitroimidazole (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

  • PubChem. 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Nitroimidazoles

This is a technical support guide designed for researchers and analytical scientists working with nitroimidazole scaffolds (e.g., Metronidazole, Tinidazole, Dimetridazole). It addresses the unique physicochemical challen...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and analytical scientists working with nitroimidazole scaffolds (e.g., Metronidazole, Tinidazole, Dimetridazole). It addresses the unique physicochemical challenges posed by the nitro group's thermal lability and energetic potential.

Status: Operational | Topic: Nitroimidazole Stability & Decomposition | Audience: R&D / QC Scientists

Module 1: Thermal Characterization & Stability Profiling

Overview

Nitroimidazoles possess a high-energy nitro (–NO₂) group bonded to an imidazole ring. While this provides therapeutic efficacy (via radical anion formation), it introduces significant thermal instability. A common error in characterization is misinterpreting the proximity of the melting point (


) to the decomposition temperature (

).
Q&A: Interpreting Thermal Data

Q: My DSC trace for Metronidazole shows a sharp endotherm followed immediately by a jagged exotherm. Is my sample impure? A: Not necessarily. This is a classic "Melt-Decomposition" overlap.

  • Mechanism: Nitroimidazoles often decompose in the liquid phase immediately upon melting. The sharp endotherm is the melt (

    
     for Metronidazole), and the immediate exotherm is the thermal cleavage of the C–NO₂ bond or ring fragmentation.
    
  • Troubleshooting:

    • Check Heating Rate: High heating rates (e.g., 20°C/min) can push the decomposition event to higher temperatures, separating it from the melt.

    • Use TGA: Verify if mass loss occurs simultaneously with the exotherm. If mass loss begins during the endotherm, the sample is decomposing before fully melting.

Q: The TGA curve shows weight loss at 120°C, well below the melting point. Why? A: This indicates sublimation or solvate desolvation , not necessarily degradation.

  • Differentiation Protocol: Run a Modulated DSC (mDSC) in hermetically sealed pans (pinhole lid).

    • Result A: If the weight loss stops or the endotherm shifts, it was volatile loss (sublimation/solvent).

    • Result B: If the exotherm remains fixed, it is true chemical decomposition.

Data Table: Thermal Parameters of Common Nitroimidazoles
CompoundMelting Point (

)
Onset of Decomposition (

)
Critical Thermal Note
Metronidazole 159–163°C~250–280°C (Broad)Decomposition can be catalyzed by alkaline excipients.
Tinidazole 125–128°C>200°CSignificant degradation observed at 120°C over time (43% remaining).
Dimetridazole 138–141°C~240°CHigh sublimation rate before melting.
Ornidazole 85–90°C~260°CLower

allows safer melt processing (e.g., hot melt extrusion).

Module 2: Analytical Method Troubleshooting (GC vs. HPLC)

The "Ghost Peak" Phenomenon

A frequent issue in Gas Chromatography (GC) is the appearance of unexpected peaks that do not appear in Liquid Chromatography (HPLC). This is often an artifact of thermal degradation in the GC injector port.

Q&A: Analytical Artifacts

Q: I see a degradation peak in my GC chromatogram, but my HPLC purity is 99.9%. Which is correct? A: Trust the HPLC. The GC peak is likely a thermal artifact .

  • Causality: The GC injector temperature (often 250°C+) acts as a reactor. The nitroimidazole thermally eliminates NO₂ or dehydrates (if an -OH group is present, like in Metronidazole) inside the injector.

  • Validation Step: Lower the injector temperature by 50°C. If the "impurity" peak area decreases significantly, it is a thermal artifact.

Q: How can I analyze Nitroimidazoles by GC without degradation? A: You must stabilize the molecule, particularly those with hydroxyl groups (Metronidazole, Ornidazole).

  • Protocol (Derivatization): Silylation blocks the polar -OH group, increasing volatility and thermal stability.

    • Reagent: BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA.

    • Condition: React at 60°C for 30 mins.

    • Result: The silylated derivative elutes at a lower temperature and resists thermal cracking.

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis Required CheckStruct Does structure have -OH group? (e.g., Metronidazole) Start->CheckStruct HPLC Method of Choice: HPLC-UV (Avoids Thermal Stress) CheckStruct->HPLC Primary Option GC_Check Is GC Mandatory? (e.g., Residual Solvents) CheckStruct->GC_Check Secondary Option DirectGC Direct GC Injection GC_Check->DirectGC No (e.g., Tinidazole) Deriv Derivatization (Silylation) Protect -OH group GC_Check->Deriv Yes (-OH present) Injector Injector Temp Control Max 200°C DirectGC->Injector Artifact Risk: Thermal Elimination (Ghost Peaks) DirectGC->Artifact High Temp (>250°C) Deriv->Injector Success Stable Chromatogram Injector->Success Optimized

Figure 1: Decision matrix for selecting analytical methods to avoid thermal artifacts.

Module 3: Decomposition Chemistry & Safety Protocols

Mechanistic Insight

The decomposition of nitroimidazoles is not a simple oxidation; it is often initiated by the homolytic cleavage of the C–NO₂ bond or nitro-to-nitrite rearrangement. This process is exothermic and can become self-accelerating.

Q&A: Storage and Handling

Q: My Metronidazole solution turned reddish-brown. Is it safe to use? A: No. Discard it.

  • Cause: This indicates photolytic degradation . UV light causes the rearrangement of the nitro group and ring opening, forming azo-dimers or radical species which are highly colored (red/brown).

  • Prevention: Store all nitroimidazole standards in amber glassware wrapped in foil.

Q: Are there specific pH risks? A: Yes.

  • Alkaline Instability: At pH > 8, the imidazole ring is susceptible to hydrolytic cleavage, releasing ammonia and acetic acid.

  • Acidic Stability: Generally stable in weak acids, but strong acids can protonate the imidazole nitrogen, altering solubility and reactivity.

Visual Pathway: Degradation Mechanisms

DegradationPath Parent Nitroimidazole (Parent) Thermal Thermal Stress (>150°C) Parent->Thermal Photo UV Light (Storage) Parent->Photo Base Alkaline pH (>8.0) Parent->Base Radical Nitro Radical (•NO2 loss) Thermal->Radical Rearrange N-oxide / Isomer Rearrangement Photo->Rearrange RingOpen Ring Cleavage Base->RingOpen Products1 NOx Gases + Polymerized Residue Radical->Products1 Exothermic Products3 Colored Azo Dimers Rearrange->Products3 Red/Brown Color Products2 Ammonia + Acetic Acid RingOpen->Products2 Hydrolysis

Figure 2: Primary degradation pathways triggered by heat, light, and pH.

Module 4: Safety & Energetic Handling

CRITICAL WARNING: While pharmaceutical nitroimidazoles are generally stable, the nitro group is an energetic functional group . Bulk quantities (>100g) or dried residues can exhibit shock sensitivity or rapid decomposition under confinement.

Standard Operating Procedures (SOP)
  • No Dry Distillation: Never distill nitroimidazole reaction mixtures to dryness. The concentrated residue can overheat and decompose explosively.

  • Solvent Selection: Avoid using strong bases (e.g., NaOH) in high-temperature processes.

  • Waste Disposal: Do not mix nitroimidazole waste with strong reducing agents or oxidizers. Segregate as "Halogenated/Nitrogenous Organic Waste."

References
  • Thermal Stability of Metronidazole

    • Source: ResearchGate (2025). "Thermal stability of metronidazole drug and tablets."
    • URL:[Link]

  • Tinidazole Degradation Kinetics

    • Source: MDPI (2023). "TLC–Densitometric Analysis of Selected 5-Nitroimidazoles."
    • URL:[Link][1]

  • GC Analysis & Derivatization

    • Source: PubMed (1991). "Electron-capture gas chromatographic assays of 5-nitroimidazole class."
    • URL:[Link]

  • Source: Fisher Scientific (2025).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-nitro-1H-imidazol-5-amine

Welcome to the Technical Support Center for the purification of 4-nitro-1H-imidazol-5-amine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-nitro-1H-imidazol-5-amine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-depth, field-tested insights into the recrystallization of this key synthetic intermediate, moving beyond simple instructions to explain the fundamental principles that ensure success. Our focus is on building robust, self-validating purification protocols through a deep understanding of the compound's physicochemical properties and crystallization behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing crude 4-nitro-1H-imidazol-5-amine?

The primary goal is to remove process-related impurities. These can include unreacted starting materials, by-products from the nitration and amination steps, and any residual catalysts or solvents. Recrystallization is a purification technique based on differential solubility that selectively isolates the target compound in a highly pure crystalline form, leaving impurities behind in the solvent (mother liquor).

Q2: What are the key characteristics of an ideal recrystallization solvent for this compound?

An ideal solvent for 4-nitro-1H-imidazol-5-amine should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent near its boiling point to ensure complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they do not co-precipitate with the product).

  • Chemical Inertness: The solvent must not react with 4-nitro-1H-imidazol-5-amine.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q3: Based on its structure, what class of solvents is likely to be effective for 4-nitro-1H-imidazol-5-amine?

The structure of 4-nitro-1H-imidazol-5-amine contains polar functional groups, including an amino group (-NH₂), a nitro group (-NO₂), and the imidazole ring itself, which can participate in hydrogen bonding. This high polarity suggests that polar solvents will be the most effective. Based on literature for structurally similar compounds, polar protic solvents like water and lower alcohols (ethanol, methanol) are excellent starting points.[1]

Q4: What safety precautions must I take when handling and recrystallizing 4-nitro-1H-imidazol-5-amine?

While specific toxicity data for this exact compound is limited, related nitroimidazole and aminoimidazole compounds are classified as hazardous. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid powder and conduct all heating and solvent evaporation steps in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid creating dust. Use appropriate techniques for transferring solids.[4]

  • Disposal: Dispose of the mother liquor and any contaminated materials as hazardous chemical waste according to your institution's guidelines.

Solvent Selection and Optimization

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol. Due to the lack of published quantitative solubility data, an empirical screening process is required.

Recommended Solvents for Screening

The following table provides a starting point for solvent selection, based on the polarity of 4-nitro-1H-imidazol-5-amine and data from related compounds.

SolventTypeBoiling Point (°C)Rationale & Expected Performance
Water Polar Protic100Primary Candidate. Structurally similar compounds are successfully recrystallized from water.[1] The high polarity and hydrogen bonding capacity of water should provide a good solubility differential between hot and cold conditions.
Ethanol (96% or Absolute) Polar Protic78Secondary Candidate. Often used for recrystallizing polar organic compounds, including nitroimidazoles.[6] May be used as a co-solvent with water to fine-tune solubility.
Methanol Polar Protic65Good solvent for polar compounds. Its higher volatility makes it easier to remove during drying but also increases risks of solvent loss during heating.
Isopropanol Polar Protic82Less polar than ethanol; may offer a better solubility profile if the compound is too soluble in hot ethanol.
Acetic Acid (Dilute) Polar Protic118The basic amino group will be protonated, forming a more soluble acetate salt. This can be an effective strategy if solubility in neutral solvents is poor. The free amine is recovered upon cooling and crystallization.
Experimental Protocol: Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4-nitro-1H-imidazol-5-amine.

Materials:

  • Crude 4-nitro-1H-imidazol-5-amine

  • Test tubes (13x100 mm)

  • Selection of solvents from the table above

  • Stirring rod

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature while stirring. Note the solubility in the cold solvent. An ideal solvent will show poor solubility.

  • If the compound does not dissolve, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Evaluate the result: An ideal solvent will yield a significant amount of crystalline solid upon cooling. If the compound "oils out" (forms a liquid layer), the solvent is not suitable. If no solid forms even after cooling and scratching, the compound is too soluble.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Compound Fails to Dissolve 1. Insufficient solvent. 2. Incorrect solvent choice (compound is insoluble).1. Add more solvent in small increments while heating. 2. Repeat the solvent screening process with a more polar solvent or a solvent mixture.
No Crystals Form on Cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is cooling too rapidly. 3. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound. 3. Cool the solution in an ice-water bath. If this fails, a different solvent is needed.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated to a very high degree.1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool very slowly. 2. Consider using a lower-boiling point solvent or a solvent-pair system.
Colored Impurities in Crystals The impurities have similar solubility to the product or are adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. 2. Ensure the crystals are washed with a small amount of cold fresh solvent after filtration.
Low Recovery Yield 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of hot solvent used to dissolve the compound. 3. Pre-heat the funnel and filter paper used for hot filtration to prevent clogging and crystal loss.
Troubleshooting Workflow Diagram

G start Crude Product in Hot Solvent dissolved Is the solid fully dissolved? start->dissolved add_solvent Add more hot solvent dissolved->add_solvent No hot_filter Perform hot filtration (if needed) dissolved->hot_filter Yes add_solvent->dissolved cool Cool solution slowly hot_filter->cool crystals Do crystals form? cool->crystals induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath crystals->induce No, after time oiling_out Does the product 'oil out'? crystals->oiling_out No induce->crystals fail Re-evaluate Solvent Choice induce->fail Still no crystals reheat_add Re-heat, add more solvent, and cool slowly oiling_out->reheat_add Yes filter_wash Filter, wash with cold solvent, and dry crystals oiling_out->filter_wash No reheat_add->cool reheat_add->fail Still oils out success Pure Crystals Obtained filter_wash->success

Sources

Troubleshooting

Technical Support Center: 5-Amino-4-Nitroimidazole Storage &amp; Handling

Executive Summary & Core Directive 5-Amino-4-nitroimidazole (5-ANI) is a critical intermediate in the synthesis of purine analogues and chemotherapeutic agents (e.g., Dacarbazine derivatives). Its stability is compromise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Amino-4-nitroimidazole (5-ANI) is a critical intermediate in the synthesis of purine analogues and chemotherapeutic agents (e.g., Dacarbazine derivatives). Its stability is compromised by a "dual-threat" chemical functionality: the electron-rich amino group (-NH₂) is prone to oxidation, while the electron-withdrawing nitro group (-NO₂) renders the compound sensitive to photolytic reduction and rearrangement.

The Golden Rule: 5-ANI must be treated as a hygroscopic, light-sensitive, and oxidizable solid . Successful storage requires interrupting three specific degradation vectors: Photon absorption , Moisture-mediated hydrolysis , and Oxidative coupling .

Critical Storage Parameters (The "Why" and "How")

The following matrix defines the non-negotiable storage environment required to maintain >98% purity over extended periods.

Storage Condition Matrix
ParameterSpecificationScientific Rationale (Causality)
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the thermal decomposition of the nitro-group and slows oxidative polymerization of the amine.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen attacks the amino group, leading to azo-coupling and "browning." Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" in the vial.
Humidity < 30% RH (Desiccated) Moisture acts as a catalyst for ring-opening hydrolysis and proton transfer reactions. The compound is hygroscopic.
Light Amber/Opaque Vials Nitroimidazoles undergo nitro-to-nitroso rearrangement upon UV-VIS exposure, often resulting in complex radical degradation products.
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers or allow gas permeability. Teflon (PTFE) liners prevent cap corrosion from trace NOₓ off-gassing.

Workflow: Handling & Storage Decision Logic

Do not treat all aliquots equally. Use this logic gate to determine the appropriate storage method based on your experimental timeline.

StorageLogic Start Receive 5-ANI Shipment CheckSeal Inspect Seal & Color (Must be Yellow/Orange) Start->CheckSeal Decision Usage Timeline? CheckSeal->Decision Immediate Immediate Use (< 2 Weeks) Decision->Immediate Active Project LongTerm Long Term (> 2 Weeks) Decision->LongTerm Stockpile Fridge Store at 2-8°C Desiccator Cabinet Immediate->Fridge Aliquot Aliquot under Argon (Avoid freeze-thaw) LongTerm->Aliquot Freezer Store at -20°C Double-sealed Bag Aliquot->Freezer

Figure 1: Decision logic for segregating active working stocks from long-term archives to prevent freeze-thaw degradation.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose issues based on physical observation.

SymptomProbable CauseMechanismCorrective Action
Color Change: Yellow

Brown/Black
Oxidation The amino group oxidizes to form azo-linkages or polymeric tars (similar to aniline oxidation).Discard. Purification (recrystallization) is rarely worth the yield loss. Purge future stocks with Argon.
Clumping / Caking Hygroscopicity Moisture absorption. Water molecules bridge crystal lattice planes, leading to particle agglomeration.Dry. Place in a vacuum desiccator over P₂O₅ for 24 hours. Check melting point before use.
Melting Point Depression (>2°C drop) Impurity Accumulation Colligative property effect. Presence of degradation products (nitroso-intermediates) lowers the lattice energy.Recrystallize. Dissolve in warm methanol/ethanol (check solubility limits) and filter.
Pressure Buildup in Vial Thermal Decomposition Slow release of NOₓ gases or CO₂ if stored improperly at high temps.Vent Carefully. Use a fume hood. Transfer to a new vial and store at -20°C immediately.

Validation Protocol: Purity Check

Before using 5-ANI in critical synthesis (e.g., GMP drug development), validate the material using this self-validating workflow.

PurityCheck Sample Take 5mg Sample Visual Visual Inspection (Homogeneous Yellow?) Sample->Visual Solubility Solubility Test (DMSO-d6) Visual->Solubility HNMR 1H-NMR Analysis Solubility->HNMR CheckPeaks Check Aromatic Region (7.0 - 8.5 ppm) HNMR->CheckPeaks Pass Pass: Sharp Singlet/Doublet Integral matches Amino H CheckPeaks->Pass Clean Spectrum Fail Fail: Broadening or New Multiplets CheckPeaks->Fail Extra Peaks

Figure 2: Rapid validation workflow. Note that discoloration often precedes NMR-detectable decomposition.

Frequently Asked Questions (FAQ)

Q: Can I store 5-ANI in solution (e.g., dissolved in DMSO)? A: No. While soluble in DMSO, 5-ANI is significantly less stable in solution. The solvent cage increases the mobility of reactive species, accelerating oxidation and hydrolysis. Always store as a dry solid. If you must store a solution, keep it at -80°C for no longer than 48 hours.

Q: The SDS says "Store at Room Temp," but you recommend -20°C. Why? A: Many generic SDSs provide safety storage limits (to prevent fire/explosion) rather than quality storage limits (to prevent degradation). For analytical or synthetic rigor, -20°C is the industry standard for nitro-amines to prevent the slow "browning" reaction that occurs at 25°C over months.

Q: I don't have an Argon line. Is Nitrogen okay? A: Yes, Nitrogen is acceptable. However, Argon is superior because it is denser than air. When you flush a vial with Argon, it settles at the bottom, displacing oxygen more effectively than Nitrogen, which mixes more readily with air.

Q: Is the compound shock-sensitive? A: While many nitro compounds are explosive, mononitroimidazoles like 5-ANI are generally stable against mechanical shock. However, they should still be treated with respect. Do not grind heavily in a mortar and pestle if the compound appears dry or crystalline; degradation products can sometimes be less stable than the parent compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18208, 5-Nitroimidazole. Retrieved from [Link]

    • Grounding: Provides fundamental chemical properties, tautomerism data, and general hazard classific
  • Grounding: Establishes baseline storage protocols (cool, dry, well-ventilated)
  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: 2-Methyl-4(5)-nitroimidazole. Retrieved from [Link]

    • Grounding: Validates the requirement for protection from light and the potential for dangerous fumes upon thermal decomposition.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]

    • Grounding: Provides the regulatory framework for defining "stability" regarding physical appearance and chemical assay limits.[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 4-nitro-1H-imidazol-5-amine

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4-nitro-1H-imidazol-5-amine is a heterocyclic compound of interest, and Nu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4-nitro-1H-imidazol-5-amine is a heterocyclic compound of interest, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a primary tool for its characterization. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this molecule, a comparison with alternative analytical methods, and detailed experimental protocols to ensure data integrity and reproducibility.

The Challenge: Predicting the 1H NMR Spectrum of 4-nitro-1H-imidazol-5-amine

The 1H NMR spectrum of 4-nitro-1H-imidazol-5-amine is defined by the electronic environment of its protons. The imidazole ring itself possesses a unique electronic structure, and the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 4-position and an electron-donating amino group (-NH₂) at the 5-position creates a complex interplay of shielding and deshielding effects.

Based on established principles and data from related compounds, we can predict the key features of the spectrum. The parent imidazole molecule in deuterated chloroform (CDCl₃) typically shows signals for its C2-H, C4-H, and C5-H protons around 7.73 ppm and 7.15 ppm.[1][2] The introduction of a nitro group, as seen in 4-nitroimidazole, causes a significant downfield shift of the ring protons to approximately 8.30 ppm and 7.85 ppm in DMSO-d₆, demonstrating the potent deshielding effect of the -NO₂ group.[3]

For 4-nitro-1H-imidazol-5-amine, we can anticipate the following:

  • C2-H Proton: This is the sole proton directly attached to the imidazole ring. The combined influence of the electron-withdrawing nitro group and the electron-donating amino group will determine its chemical shift. The powerful deshielding effect of the nitro group is expected to be the dominant factor, pushing the C2-H signal significantly downfield, likely beyond 8.0 ppm in a polar aprotic solvent like DMSO-d₆.

  • N-H and NH₂ Protons: The protons of the imidazole N-H and the amino group (-NH₂) are expected to appear as broad signals due to quadrupole broadening and chemical exchange with the solvent. Their chemical shifts will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the N-H proton of the imidazole ring could appear in the range of 10-13 ppm, while the NH₂ protons might be observed between 5-8 ppm.

Comparative Analysis: 1H NMR vs. Alternative Spectroscopic Techniques

While 1H NMR is indispensable, a comprehensive characterization of 4-nitro-1H-imidazol-5-amine relies on a multi-technique approach. The following table compares the utility of 1H NMR with other common analytical methods for this specific molecule.

Analytical Technique Information Provided for 4-nitro-1H-imidazol-5-amine Strengths Limitations
1H NMR Spectroscopy Provides information on the number, connectivity, and electronic environment of protons.Excellent for determining the substitution pattern on the imidazole ring and confirming the presence of key functional groups.Chemical shifts of exchangeable protons (N-H, NH₂) can be variable.
13C NMR Spectroscopy Reveals the number and electronic environment of carbon atoms.Confirms the carbon skeleton of the imidazole ring and the presence of the nitro and amino substituents.Lower sensitivity compared to 1H NMR; may require longer acquisition times.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quickly confirms the presence of N-H (amine and imidazole), C=N, C-N, and N-O (nitro) bonds.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.Confirms the molecular formula and can offer structural clues through fragmentation analysis.Does not provide detailed information about the connectivity of atoms.

Experimental Protocol for 1H NMR Analysis

To acquire a high-quality 1H NMR spectrum of 4-nitro-1H-imidazol-5-amine, adherence to a rigorous experimental protocol is crucial.

I. Sample Preparation
  • Solvent Selection: Due to the polarity of the analyte, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. DMSO-d₆ is an excellent solvent for many nitrogen-containing heterocycles and will facilitate the observation of exchangeable N-H and NH₂ protons. Other potential solvents include methanol-d₄ (CD₃OD) or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added.

II. NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[4]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is generally sufficient to avoid saturation of the signals.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Workflow and Molecular Influences

To better illustrate the experimental process and the electronic factors at play, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in DMSO-d6 Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock Lock & Shim Transfer->Lock Setup Set Acquisition Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Reference Phase->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Final 1H NMR Spectrum G cluster_molecule 4-nitro-1H-imidazol-5-amine cluster_effects Electronic Effects C2-H C2-H Proton NO2 Nitro Group (-NO₂) (Electron-Withdrawing) NO2->C2-H Deshielding (Downfield Shift) NH2 Amino Group (-NH₂) (Electron-Donating) NH2->C2-H Shielding (Upfield Shift)

Caption: Electronic influences on the C2-H proton chemical shift.

Conclusion

The interpretation of the 1H NMR spectrum of 4-nitro-1H-imidazol-5-amine is a nuanced task that requires an understanding of fundamental NMR principles and the electronic effects of substituents. By following the detailed experimental protocol and considering the comparative data from related structures, researchers can confidently characterize this molecule. For unambiguous structure confirmation, it is always advisable to complement 1H NMR data with other analytical techniques such as 13C NMR, IR, and mass spectrometry.

References

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

  • ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available at: [Link]

  • The Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

  • TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Available at: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of 4 - [2'-(5'-Nitro) Imidazolyl] Benzoyl(N-me) Threonine. Available at: [Link]

  • PubChem. 2-Nitroimidazole. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • National Institutes of Health. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Available at: [Link]

  • PubMed. Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Binding of the proximal histidine toward porphyrin metal ion in the intermediate state of cooperative ligand binding. Available at: [Link]

Sources

Comparative

Technical Guide: Distinguishing 4-Nitro-1H-imidazol-5-amine from 2-Nitro Isomers

This guide outlines the definitive analytical and chemical strategies to distinguish 4-nitro-1H-imidazol-5-amine (Target) from its 2-nitro isomers (specifically 2-nitro-1H-imidazol-4-amine). Executive Summary In nitroimi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical and chemical strategies to distinguish 4-nitro-1H-imidazol-5-amine (Target) from its 2-nitro isomers (specifically 2-nitro-1H-imidazol-4-amine).

Executive Summary

In nitroimidazole medicinal chemistry, the regiochemistry of the nitro group (C4 vs. C2) dictates biological activity and toxicity profiles. 4-nitro-1H-imidazol-5-amine (often referred to as 5-amino-4-nitroimidazole) is a critical precursor for purine analogues and chemotherapeutics (e.g., Dacarbazine). Its 2-nitro isomers (e.g., 2-nitro-4-aminoimidazole) function as hypoxia-selective radiosensitizers but often possess higher mutagenic potential due to the lower reduction potential of the 2-nitro group.

Misidentification leads to catastrophic failures in Structure-Activity Relationship (SAR) studies. This guide provides a self-validating analytical framework to differentiate these isomers, relying on the unique acidity of the C2 proton and distinct electronic conjugation patterns.

Structural & Electronic Context

The core distinction lies in the position of the remaining aromatic proton relative to the ring nitrogens.

Feature4-Nitro-1H-imidazol-5-amine (Target)2-Nitro-1H-imidazol-4-amine (Isomer)
Nitro Position C4C2
Amine Position C5C4 (or C5 tautomer)
Diagnostic Proton C2-H (Flanked by N1 & N3)C5-H (Flanked by N1 & C4)
Electronic Environment Proton is in the most acidic position (between two nitrogens).Proton is in a less acidic position.
Visualizing the Isomers (DOT Diagram)

The following diagram maps the structural divergence and the critical proton environments.

structure_comparison Start Unknown Nitro-Amino-Imidazole Sample Target Target: 4-Nitro-1H-imidazol-5-amine (Nitro at C4, Amine at C5) Start->Target Possible Structure A Isomer Isomer: 2-Nitro-1H-imidazol-4-amine (Nitro at C2, Amine at C4) Start->Isomer Possible Structure B KeyFeature_Target Diagnostic Proton at C2 (Between two Nitrogens) High Acidity Target->KeyFeature_Target Structural Marker KeyFeature_Isomer Diagnostic Proton at C5 (Adjacent to C4-Amine) Lower Acidity Isomer->KeyFeature_Isomer Structural Marker

Caption: Structural divergence highlighting the diagnostic proton location (C2 vs. C5) which forms the basis of NMR differentiation.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The C2 proton of the imidazole ring is uniquely identifiable due to its position between the two ring nitrogens.

Experimental Protocol: The D₂O Exchange Test

Objective: Validate the presence of a C2 proton by exploiting its enhanced acidity.

  • Sample Prep A: Dissolve 5 mg of sample in 0.6 mL DMSO-d₆ .

  • Sample Prep B: Dissolve 5 mg of sample in 0.6 mL DMSO-d₆ + 2 drops of D₂O .

  • Acquisition: Run ¹H NMR (min. 400 MHz) at 298 K.

Data Interpretation Table
SignalTarget (4-Nitro-5-amine)2-Nitro IsomerMechanistic Explanation
Aromatic Proton (

)
7.30 – 7.60 ppm (Singlet)6.80 – 7.20 ppm (Singlet)The C2 proton (Target) is deshielded by two adjacent nitrogens but shielded by the amine's +M effect. The C5 proton (Isomer) is generally more upfield.
D₂O Exchange Rapid Disappearance Stable / Slow Exchange The C2-H is significantly more acidic (

in DMSO) than C5-H. In the presence of D₂O/base traces, C2-H exchanges to C2-D, causing the signal to vanish.
¹³C NMR (C-H) ~135 - 138 ppm ~120 - 128 ppm C2 carbons are characteristically downfield compared to C4/C5 carbons.

Expert Insight: If the aromatic singlet disappears or significantly diminishes upon adding D₂O (and a trace of base like K₂CO₃ if needed), the proton is at C2, confirming the 4-nitro structure. If the signal remains strong, it is the C5 proton of the 2-nitro isomer.

Method 2: UV-Vis Spectroscopy

The conjugation pathway of the nitro group affects the absorption maximum (


).
  • 4-Nitro-1H-imidazol-5-amine: The nitro group at C4 is cross-conjugated with the amine at C5. This typically results in a

    
     around 290–310 nm  (colorless to pale yellow).
    
  • 2-Nitro-1H-imidazol-4-amine: The nitro group at C2 is linearly conjugated with the imidazole amidine system. This extended conjugation often causes a red-shift (

    
    320–350 nm ) and a deeper yellow/orange color.
    

Protocol: Dissolve the sample in Methanol (0.01 mM). Record spectrum from 200–500 nm. A distinct shift >320 nm suggests the 2-nitro isomer.

Method 3: Synthesis History (Proof by Origin)

The synthetic route is often the strongest predictor of the isomer. These two molecules rarely arise from the same reaction conditions.

Synthesis Workflow Diagram

Use this flow to audit the sample's origin.

synthesis_flow PrecursorA Precursor: 2-Aminoimidazole CondA Nitration (HNO3/H2SO4) Electrophilic Substitution PrecursorA->CondA PrecursorB Precursor: DAMN (Diaminomaleonitrile) CondB Cyclization with Formamidine or Orthoformate PrecursorB->CondB ProdA Isomer: 2-Amino-4-nitroimidazole (Often confused with 2-nitro) CondA->ProdA Direct Nitration ProdB Target: 4-Nitro-1H-imidazol-5-amine (via AICAR-like path) CondB->ProdB De novo Ring Synthesis

Caption: Synthetic origin audit. 4-nitro-5-aminoimidazoles are typically synthesized via ring closure (DAMN pathway), whereas nitro-amino isomers often arise from direct nitration.

  • Target Synthesis: 4-nitro-1H-imidazol-5-amine is classically synthesized via the degradation of purines or cyclization of diaminomaleonitrile (DAMN) derivatives. It is not typically made by direct nitration of 5-aminoimidazole.

  • Isomer Synthesis: 2-nitroimidazoles are difficult to synthesize directly. They usually require the diazotization of 2-aminoimidazole followed by nitrite substitution (Sandmeyer-type reaction). If your synthesis involved NaNO₂/HBF₄ on a 2-amino precursor, you likely have a 2-nitro compound.

References

  • Solid-state and Solution NMR of Nitroimidazoles: Title: NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Source: Australian Journal of Chemistry / CSIRO. URL:[Link] (Validates the C2 vs C4/C5 chemical shift assignments in nitroimidazoles).

  • Synthesis of 4-Amino-5-imidazole Derivatives: Title: Industrial production method of 4-amino-5-imidazole formamide. Source: Google Patents (CN111362875A). URL: (Demonstrates the DAMN/formamide cyclization pathway specific to the 4-amino-5-substituted target).
  • Spectroscopic Characterization of Nitroimidazoles: Title: Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Source: Hilaris Publisher. URL:[Link] (Provides comparative UV-Vis and IR data for 5-nitroimidazole derivatives).

  • 2-Nitroimidazole Synthesis & Properties: Title: Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Source: IUCr Journals. URL:[Link] (Details the structural properties and hydrogen bonding networks of the 2-amino-4-nitro isomer, useful for X-ray comparison).

Validation

Comparative Guide: Reactivity &amp; Synthesis of 4-Nitro vs. 5-Nitro Imidazole Derivatives

This guide provides an in-depth technical comparison of 4-nitro and 5-nitro imidazole derivatives, focusing on their distinct reactivity profiles, synthetic pathways, and biological implications. Executive Summary For th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-nitro and 5-nitro imidazole derivatives, focusing on their distinct reactivity profiles, synthetic pathways, and biological implications.

Executive Summary

For the medicinal chemist, the distinction between 4-nitro and 5-nitro imidazoles is a masterclass in regiochemical control and electronic tuning. While they originate from the same tautomeric parent, their N-substituted derivatives exhibit divergent behaviors:

  • 5-Nitroimidazoles (e.g., Metronidazole) are thermodynamically less stable but biologically potent "warheads" against anaerobes, possessing a reduction potential (

    
    ) optimized for low-redox activation.
    
  • 4-Nitroimidazoles (e.g., PA-824 precursors) are the sterically favored products of basic alkylation and possess a more negative reduction potential, rendering them inert to standard anaerobic activation but highly specific for enzymatic reduction in Mycobacterium tuberculosis.

The Tautomeric Paradox

Before N-substitution, "4-nitroimidazole" and "5-nitroimidazole" are chemically identical due to rapid annular tautomerism. The proton shuttles between N1 and N3, rendering the nitro group's position relative to the proton fluid.

  • Nomenclature Rule: The numbering of the nitro group is defined relative to the N-alkyl substituent.

    • If the alkyl group is adjacent to the nitro group carbon

      
      5-Nitroimidazole .
      
    • If the alkyl group is one carbon away from the nitro group carbon

      
      4-Nitroimidazole .
      

Key Insight: The "identity" of the molecule is locked only upon N-alkylation. The challenge lies in directing this alkylation to the desired isomer.

Reactivity Profile: N-Alkylation Regioselectivity

The most critical synthetic divergence occurs during N-alkylation. The outcome is dictated by the competition between steric hindrance and electronic repulsion .

Mechanism of Regioselectivity

When 4(5)-nitroimidazole is deprotonated (forming the nitroimidazolate anion), the negative charge is delocalized. However, the two nitrogen atoms are not nucleophilically equivalent due to the static inductive effect of the nitro group.

  • Site A (Distal N): Farther from the bulky nitro group.

  • Site B (Proximal N): Adjacent to the nitro group.[1]

ConditionMajor ProductMechanismYield Ratio (4-NO

: 5-NO

)
Basic Media (

)
(e.g., K

CO

/DMF, MeI)
1-Alkyl-4-nitroimidazole Steric Control: The alkylating agent attacks the less hindered nitrogen (distal to NO

).
~10 : 1 to >99 : 1
Acidic Media (e.g., Formic acid, heat)1-Alkyl-5-nitroimidazole Thermodynamic Control: Reversible quaternization allows equilibration to the thermodynamically favored isomer.Variable (often favors 5-NO

)
Lewis Acid Catalysis (e.g., CAN, ZnCl

)
1-Alkyl-5-nitroimidazole Coordination Control: Metal chelation between N3 and the nitro oxygen directs attack.High Selectivity

Critical Observation: Standard basic alkylation (the most common lab protocol) yields the biologically less active 4-nitro isomer as the major product. Synthesizing 5-nitroimidazoles (like metronidazole) often requires specialized industrial conditions (e.g., reaction with epoxides in acidic media) to overcome this steric bias.

Visualization: The Alkylation Fork

G Start 4(5)-Nitroimidazole (Tautomeric Mix) Anion Nitroimidazolate Anion Start->Anion Deprotonation Base Basic Alkylation (K2CO3, R-X) Anion->Base Acid Acidic/Catalytic (Lewis Acid, Epoxides) Anion->Acid Prod4 1-Alkyl-4-Nitroimidazole (Kinetic/Steric Product) Base->Prod4 Major Path (Steric Avoidance) Prod5 1-Alkyl-5-Nitroimidazole (Thermodynamic/Chelation Product) Base->Prod5 Minor Path Acid->Prod4 Minor Path Acid->Prod5 Major Path (Chelation Control)

Figure 1: Divergent synthetic pathways for nitroimidazole isomers. Basic conditions favor the 4-nitro isomer due to steric hindrance at the N-proximal to the nitro group.

Electronic & Biological Comparison

The position of the nitro group fundamentally alters the electron density of the imidazole ring, influencing both reduction potential and


.
Reduction Potential (

)

The biological activity of nitroimidazoles relies on the reduction of the nitro group (


). This radical anion causes DNA strand breaks.
  • 1-Alkyl-5-Nitroimidazole:

    • 
      :  Approx. -460 mV .
      
    • Reactivity: Easily reduced by ferredoxin systems in anaerobic bacteria (e.g., Clostridium, Bacteroides).

    • Clinical Use: Broad-spectrum antianaerobic (Metronidazole, Tinidazole).[2]

  • 1-Alkyl-4-Nitroimidazole:

    • 
      :  More negative (<-550 mV ).
      
    • Reactivity: Too difficult to reduce by standard anaerobic electron carriers.

    • Clinical Use: Generally inactive against standard anaerobes. However, specific derivatives (e.g., Pretomanid) are activated by the F420-dependent nitroreductase (Ddn) in M. tuberculosis.

Comparison Table
Feature1-Alkyl-5-Nitroimidazole1-Alkyl-4-Nitroimidazole
Nitro Position Proximal to Alkyl-N (C5)Distal to Alkyl-N (C4)
Steric Hindrance High (Nitro clashes with Alkyl)Low
Reducibility High (Easier to reduce)Low (Harder to reduce)
Dipole Moment High (~4-5 D)Lower
Primary Target Anaerobic Bacteria/ProtozoaMycobacterium tuberculosis
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-4-Nitroimidazole

This protocol utilizes the steric preference of the anion to isolate the 4-isomer.

Reagents: 4(5)-Nitroimidazole (1.0 eq), K


CO

(1.5 eq), Methyl Iodide (1.2 eq), DMF (anhydrous).
  • Dissolution: Dissolve 4(5)-nitroimidazole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K

    
    CO
    
    
    
    and stir at room temperature for 30 min. The solution will turn yellow/orange (formation of nitronate).
  • Alkylation: Add Methyl Iodide dropwise at 0°C to prevent exotherm.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The 4-nitro isomer usually has a higher

    
     than the 5-nitro isomer.
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1]

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

    • Expected Yield: 70-85% of 1-methyl-4-nitroimidazole .

    • Minor Product: <10% 1-methyl-5-nitroimidazole.

Protocol B: Separation of Isomers (If mixture is obtained)

If a non-selective method is used, separation is required.

  • Solubility: 1-Alkyl-5-nitroimidazoles are generally less soluble in water/ethanol mixtures than their 4-nitro counterparts.

  • Chromatography: On Silica Gel, the 4-nitro isomer elutes first (less polar/less interaction with stationary phase) compared to the 5-nitro isomer.

References
  • Structure-activity relationships of antitubercular nitroimidazoles. National Institutes of Health (NIH). [Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1. PubMed. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica. [Link]

  • Cyclic Voltammetric Analysis of 1-Methyl-4-Nitroimidazole Under Biological Conditions. ResearchGate. [Link]

Sources

Comparative

Introduction: The Structural Imperative for 5-amino-4-nitroimidazole

An In-Depth Technical Guide to the Crystallographic Analysis of 5-amino-4-nitroimidazole: A Comparative Approach 5-amino-4-nitroimidazole is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 5-amino-4-nitroimidazole: A Comparative Approach

5-amino-4-nitroimidazole is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles are a cornerstone of medicinal chemistry, forming the active core of numerous antibiotics used to treat anaerobic bacterial and parasitic infections, such as metronidazole and benznidazole.[1][2] The biological activity of these molecules is intimately linked to the electronic properties conferred by the nitro group.[3] The addition of an amino group, as in 5-amino-4-nitroimidazole, further modulates these properties, opening avenues for its use as a building block for novel therapeutic agents or energetic materials.

For any new active pharmaceutical ingredient (API) or advanced material, a thorough understanding of its solid-state properties is not merely academic—it is a regulatory and functional necessity. Properties such as crystal packing, polymorphism, stability, and solubility are dictated by the molecule's three-dimensional arrangement in a crystal lattice. X-ray Diffraction (XRD) is the definitive technique for elucidating this arrangement.

This guide provides a comprehensive framework for the crystallographic analysis of 5-amino-4-nitroimidazole. As publicly available, indexed crystal structure data for this specific molecule is not readily found, we will adopt a comparative methodology. We will detail the necessary experimental protocols to obtain single-crystal and powder XRD data and establish a robust analytical approach by comparing the anticipated structural features of 5-amino-4-nitroimidazole with those of its structurally related and well-characterized analogs.

The Comparative Crystallographic Landscape

To contextualize the future analysis of 5-amino-4-nitroimidazole, it is essential to examine the crystal structures of its chemical relatives. The choice of comparators is critical; they should offer insights into how variations in substituent placement and type influence crystal packing and intermolecular interactions. We have selected three key comparators:

  • 2-amino-4-nitro-1H-imidazol-3-ium chloride : An isomer of our target compound (as a salt). This structure provides a direct comparison of how moving the amino group from position C5 to C2 affects the hydrogen bonding network and overall crystal packing.[4]

  • 4,5-dinitro-1H-imidazole : This analog allows for an examination of the structural consequences of replacing an electron-donating amino group with a second electron-withdrawing nitro group.[5][6]

  • 5-benzylamino-1-methyl-4-nitroimidazole : This derivative contains the core 5-amino-4-nitroimidazole scaffold but is substituted at the amino and imidazole nitrogens. It serves to illustrate how derivatization can impact the packing of the core structure.[7]

The crystallographic data for these selected compounds are summarized below.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Ref.
2-amino-4-nitro-1H-imidazol-3-ium chlorideC₃H₅N₄O₂⁺·Cl⁻MonoclinicP2₁/c8.21176.377712.721691.626[4]
4,5-dinitro-1H-imidazoleC₃H₂N₄O₄MonoclinicP2₁/n11.47978.820511.802107.827[5]
5-benzylamino-1-methyl-4-nitroimidazoleC₁₁H₁₂N₄O₂OrthorhombicPbca6.96213.75422.97490.00[7]

Experimental Protocols for Data Acquisition and Analysis

The following section provides detailed, field-proven methodologies for obtaining and analyzing XRD data for a novel compound like 5-amino-4-nitroimidazole.

Overall Workflow: From Synthesis to Structural Elucidation

The process of characterizing a new crystalline material is a systematic workflow. It begins with the synthesis and purification of the compound, proceeds to crystal growth, and culminates in diffraction experiments and data analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Interpretation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound pxrd Powder XRD synthesis->pxrd Bulk powder sc_xrd Single-Crystal XRD crystal_growth->sc_xrd High-quality crystal structure_solution Structure Solution & Refinement sc_xrd->structure_solution phase_id Phase Identification & Purity pxrd->phase_id comparative_analysis Comparative Structural Analysis structure_solution->comparative_analysis final_report Final Structural Report structure_solution->final_report phase_id->comparative_analysis comparative_analysis->final_report

Caption: Overall workflow for crystallographic analysis.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Expertise & Causality: SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal. It provides the absolute structure, including bond lengths, angles, and intermolecular interactions, which is essential for a new chemical entity. A high-quality, single crystal is paramount, as it diffracts X-rays in a predictable pattern that can be mathematically deconvoluted into a 3D model of the molecule and its packing.

Step-by-Step Methodology:

  • Crystal Growth:

    • Objective: To grow single crystals of sufficient size (~0.1-0.3 mm) and quality (minimal defects).

    • Protocol: Dissolve the purified 5-amino-4-nitroimidazole in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Use the slow evaporation technique: leave the solution in a loosely covered vial in a vibration-free environment. The slow removal of solvent allows for ordered molecular assembly into a crystal lattice. This technique was successfully used to obtain crystals of 2-amino-4-nitroimidazole hydrochloride.[4]

    • Trustworthiness: This method is self-validating. The formation of well-defined, facetted crystals visible under a microscope is a direct indicator of success.

  • Crystal Selection and Mounting:

    • Objective: To select a single, defect-free crystal and mount it on the diffractometer.

    • Protocol: Under a polarized light microscope, identify a crystal with sharp edges and uniform extinction. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation in the X-ray beam and during low-temperature collection. Mount the loop onto a goniometer head.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Protocol:

      • Mount the goniometer head onto the diffractometer (e.g., a Bruker D8 Quest or similar, as used for 4,5-dinitro-1H-imidazole).[5]

      • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

      • Use a monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å), which provides good resolution for small molecules.[5]

      • Perform an initial unit cell determination. The diffractometer software will collect a few initial frames to identify the preliminary lattice parameters.

      • Execute a full data collection strategy, which involves rotating the crystal through a series of angles (ω and φ scans) to capture a complete and redundant set of diffraction spots.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a final, accurate 3D model of the crystal structure.

    • Protocol:

      • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and intensities). Correct for experimental factors like absorption using programs such as SADABS.[5]

      • Structure Solution: Use direct methods or dual-space algorithms (e.g., with SHELXT) to determine the initial phases of the structure factors and generate an initial electron density map.[5] This will reveal the positions of most non-hydrogen atoms.

      • Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).[5] Locate hydrogen atoms from the difference Fourier map or place them in calculated positions. The refinement is complete when the R-factor (a measure of agreement between calculated and observed data) converges to a low value (typically < 0.05).

Part 2: Powder X-ray Diffraction (PXRD) Protocol

Expertise & Causality: PXRD is a rapid, non-destructive technique used to analyze a bulk, polycrystalline sample. Its primary role is to act as a unique "fingerprint" for a specific crystalline phase. It is indispensable for confirming phase identity, assessing sample purity, and screening for different crystalline forms (polymorphs), which is a critical step in drug development.

Step-by-Step Methodology:

  • Sample Preparation:

    • Objective: To prepare a sample with a large number of randomly oriented crystallites.

    • Protocol: Gently grind about 5-10 mg of the bulk 5-amino-4-nitroimidazole powder using an agate mortar and pestle to ensure a fine, uniform particle size. This minimizes preferred orientation effects. Pack the powder into a sample holder with a flat surface.

  • Instrument Setup and Data Collection:

    • Objective: To obtain a high-quality diffraction pattern over a specified angular range.

    • Protocol:

      • Place the sample holder in a modern powder diffractometer, often equipped with a Copper X-ray source (Cu Kα, λ = 1.54178 Å).[7]

      • Set the instrument to collect data over a typical 2θ range, for example, from 5° to 50°, with a small step size (e.g., 0.02°).

      • The instrument's detector will scan through the angular range, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis:

    • Objective: To interpret the powder pattern for phase identification.

    • Protocol:

      • The output is a diffractogram plotting intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of the crystal structure.

      • Phase Identification: Compare the experimental PXRD pattern of your synthesized 5-amino-4-nitroimidazole against a theoretical pattern calculated from the single-crystal structure (if determined) to confirm that the bulk material is the same phase.

      • Purity Assessment: The absence of peaks from starting materials or other known phases confirms the purity of the bulk sample.

SC_XRD_Process cluster_crystal cluster_data cluster_solve A Grow Crystal B Select & Mount Crystal A->B C Mount on Diffractometer B->C D Collect Diffraction Images C->D E Data Reduction & Integration D->E F Solve Phase Problem E->F G Refine Structural Model F->G H Final CIF File G->H

Caption: Step-by-step workflow for single-crystal XRD analysis.

Anticipated Structural Insights and Comparative Discussion

Once the crystal structure of 5-amino-4-nitroimidazole is determined, a detailed comparative analysis with its analogs will yield significant insights.

  • Hydrogen Bonding: The primary interaction is expected to be hydrogen bonds between the amino group (donor) and the nitro group (acceptor) of adjacent molecules. This N-H···O interaction will be a key driver of the crystal packing. A comparison with 2-amino-4-nitro-1H-imidazol-3-ium chloride will be particularly revealing. In the latter, strong charge-assisted N-H···Cl and N-H···O hydrogen bonds create a robust 3D network.[4] We can anticipate that the hydrogen bonds in the neutral 5-amino-4-nitroimidazole will be less charge-assisted but still highly directional, likely forming chains or sheets.

  • Planarity and π-stacking: The imidazole ring is aromatic and planar. The degree to which the nitro and amino groups are coplanar with the ring will influence the electronic delocalization. In 5-benzylamino-1-methyl-4-nitroimidazole, the nitro group is nearly coplanar with the imidazole ring (dihedral angle of 3.6°), while the bulky benzyl group is significantly twisted.[7] For the smaller amino group in our target compound, a high degree of planarity is expected, which could facilitate π–π stacking interactions between imidazole rings, further stabilizing the crystal structure.

  • Influence of Substituents: Comparing the structure to 4,5-dinitro-1H-imidazole will highlight the difference between an amino and a nitro group. The dinitro compound packs in layers held together by N-H···N hydrogen bonds between imidazole rings.[5] In 5-amino-4-nitroimidazole, the amino group offers more hydrogen bond donors, likely leading to a more complex and three-dimensional hydrogen-bonding network compared to the layered structure of its dinitro counterpart.

By following the rigorous experimental protocols outlined and leveraging a comparative analytical framework grounded in the known structures of its analogs, researchers can achieve a comprehensive and authoritative understanding of the solid-state chemistry of 5-amino-4-nitroimidazole. This knowledge is fundamental for its potential advancement in drug development and materials science.

References

  • Parrish, D. A., & Shreeve, J. N. M. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 894–896. [Link]

  • Leiros, H. K., et al. (2004). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry, 279(53), 55840-55849. [Link]

  • Upadhayaya, R. S., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6633. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. [Link]

  • Kralj, B., et al. (2011). Decomposition of nitroimidazole ions: Experiment and theory. ResearchGate. [Link]

  • Parrish, D. A., & Shreeve, J. N. M. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. ResearchGate. [Link]

  • Leiros, H. K., et al. (2004). Structural basis of 5-nitroimidazole antibiotic resistance - The crystal structure of NimA from Deinococcus radiodurans. ResearchGate. [Link]

  • Feketeová, L., et al. (2013). Structures of imidazole (left) and 2-nitroimidazole (right). ResearchGate. [Link]

  • De Bondt, H. L., et al. (1993). Structure of 5-benzylamino-1-methyl-4-nitroimidazole. Acta Crystallographica Section C: Crystal Structure Communications, 49(4), 763-765. [Link]

  • Zhang, Y., et al. (2024). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. IUCrData, 9(2), x240118. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. ResearchGate. [Link]

  • Al-Musawi, S., et al. (2022). Powder X-ray diffraction (XRD) patterns of amino acid-functionalized magnetic-chitosan nano-based particles. ResearchGate. [Link]

  • Rad, F. A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • Wikipedia. (n.d.). Nitroimidazole. [Link]

  • Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. [Link]

  • Cardiff University. (n.d.). New Derivatives of Nitroimidazoles for the potential Imaging and Therapeutic purpose of Hypoxic Tissue. [Link]

Sources

Validation

Electrochemical reduction potentials of nitro-amino imidazoles

Title: Electrochemical Profiling of Nitro-Amino Imidazoles: A Comparative Guide for Hypoxia-Selective Drug Design Executive Summary This guide provides an in-depth technical analysis of the electrochemical reduction pote...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electrochemical Profiling of Nitro-Amino Imidazoles: A Comparative Guide for Hypoxia-Selective Drug Design

Executive Summary

This guide provides an in-depth technical analysis of the electrochemical reduction potentials (


) of nitro-amino imidazoles, a critical class of compounds in the development of hypoxic cell radiosensitizers and antimicrobial agents. Unlike standard nitroimidazoles (e.g., Metronidazole), the introduction of an amino group (

) significantly alters the electronic landscape of the imidazole ring. This guide compares these derivatives against industry standards, elucidating how the amino group's electron-donating character shifts reduction potentials to fine-tune hypoxic selectivity and minimize aerobic toxicity.

Part 1: Mechanistic Principles & The "Futile Cycle"

To understand the electrochemical data, one must first grasp the mechanism of action. The efficacy of nitroimidazoles relies on their ability to undergo a one-electron reduction to a nitro radical anion (


).
  • The Selectivity Switch: In aerobic cells, oxygen has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion, regenerating the parent drug and forming superoxide. This "futile cycle" prevents the accumulation of toxic species in healthy, oxygenated tissue.

  • Hypoxic Activation: In hypoxic tumors (low

    
    ), the radical anion is not re-oxidized. It undergoes further reduction (disproportionation or enzymatic) to form cytotoxic hydroxylamines and amines that bind to DNA.
    
  • The Amino Effect: The amino group is a strong Electron Donating Group (EDG). Through resonance, it increases the electron density on the imidazole ring, making it harder to add an electron (reduction). This shifts the

    
     to more negative values.
    

Figure 1: The Reductive Bioactivation Pathway (Futile Cycle)

Nitroimidazole_Mechanism Parent Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical +1e- (Reductase) Radical->Parent Aerobic: e- transfer to O2 Toxic Cytotoxic Metabolites (R-NHOH / R-NH2) Radical->Toxic Hypoxic: Further Reduction Oxygen O2 DNA_Bind DNA Adducts (Cell Death) Toxic->DNA_Bind Covalent Binding Superoxide O2•- Oxygen->Superoxide

Caption: The "Futile Cycle" mechanism. In the presence of oxygen (red dashed line), the drug is regenerated, protecting aerobic cells. In hypoxia (green solid line), toxic metabolites form.

Part 2: Comparative Analysis & Experimental Data

The following table contrasts the electrochemical properties of standard nitroimidazoles against amino-functionalized derivatives.

Key Insight: The "sweet spot" for hypoxic selectivity is generally between -0.30 V and -0.45 V (vs. NHE).

  • Too positive (e.g., > -0.2 V): Reduced too easily, causing non-specific toxicity even in aerobic cells.

  • Too negative (e.g., < -0.6 V): Hard to reduce; enzymes cannot activate the drug efficiently.

Table 1: Comparative Reduction Potentials ( )
Compound ClassRepresentative AgentStructure Note

(V vs. NHE)*

(V vs. SCE)**
Hypoxic Selectivity Profile
2-Nitroimidazole Misonidazole Nitro at C2 (EWG dominant)-0.389 V -0.630 VHigh Potency / Low Selectivity. Easier to reduce; often causes aerobic neurotoxicity.
5-Nitroimidazole Metronidazole Nitro at C5-0.486 V -0.727 VStandard Reference. Excellent balance; widely used as an antibiotic and radiosensitizer.
4-Nitroimidazole 1-Methyl-4-nitroimidazole Nitro at C4-0.550 V -0.791 VInactive. The potential is too negative for most cellular reductases to activate efficiently.
Amino-Nitroimidazole Megazol 2-amino-5-nitro-thiazole linkage-0.410 V -0.651 VHigh Activity. The sulfur in the thiadiazole ring balances the amino group's EDG effect.
Amino-Nitro Isomer 2-Amino-4-nitroimidazole Amino (C2) + Nitro (C4)< -0.600 V (Est.)< -0.840 VLikely Inactive. The combination of C4 placement and Amino EDG pushes potential too negative.

*Values normalized to Normal Hydrogen Electrode (NHE) for biological relevance. **Values vs. Saturated Calomel Electrode (SCE) are typical raw experimental data in DMF.

Data Interpretation:

  • The Amino Shift: Comparing a theoretical 2-nitroimidazole to a 2-amino-2-nitro species (chemically unstable, but theoretically relevant), the amino group would shift the potential by approximately -0.10 V to -0.15 V .

  • Megazol's Exception: Megazol remains active because the electron-withdrawing nature of the thiadiazole ring counteracts the electron-donating amino group, keeping the potential in the "active window" (-0.410 V).

  • 4-Nitro Inactivity: The data confirms that 4-nitroimidazoles are generally poor drug candidates. Adding an amino group to this scaffold (2-amino-4-nitroimidazole) exacerbates the issue, making the molecule thermodynamically resistant to bio-reduction.

Part 3: Experimental Protocol (Cyclic Voltammetry)

To replicate these values or test new derivatives, a rigorous Cyclic Voltammetry (CV) protocol is required. Aqueous media are unsuitable for determining thermodynamic


 because the radical anion protonates rapidly. Anhydrous aprotic media must be used. 
Protocol: Determination of Reversible Nitro Radical Potential

Materials:

  • Solvent: Dimethylformamide (DMF), anhydrous (99.8%).

  • Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M.[1]

  • Internal Standard: Ferrocene (

    
    ).
    

Workflow:

Figure 2: CV Experimental Workflow

CV_Protocol Prep 1. Solution Prep Dissolve 1mM Analyte + 0.1M TBAP in Anhydrous DMF Purge 2. Oxygen Removal Purge with Argon for 10-15 min (CRITICAL: O2 quenches radical) Prep->Purge Setup 3. Electrode Setup Working: Glassy Carbon (GCE) Counter: Platinum Wire Ref: Ag/AgNO3 (non-aq) Purge->Setup Scan 4. Potential Scan Scan Rate: 100 mV/s Range: 0V to -2.0V Setup->Scan Data 5. Analysis Identify Reversible Couple (Red/Ox) Calculate E1/2 = (Epc + Epa) / 2 Scan->Data Validation 6. Validation Add Ferrocene Internal Std Recalibrate Potential Data->Validation

Caption: Step-by-step Cyclic Voltammetry workflow for isolating the nitro radical anion.

Critical Technical Notes:

  • Oxygen Quenching: The nitro radical anion reacts with

    
     at diffusion-controlled rates (
    
    
    
    ). Any trace oxygen will destroy reversibility, making the wave appear irreversible.
  • Electrode Polishing: The Glassy Carbon Electrode (GCE) must be polished with 0.05

    
     alumina slurry before every scan to prevent adsorption artifacts, which are common with amino-functionalized imidazoles.
    
  • Reference Conversion: If using Ag/Ag+ in DMF, add Ferrocene at the end.

    
     (approx. conversion to NHE).
    

Part 4: Applications in Drug Design

When designing new nitro-amino imidazoles:

  • Tuning Toxicity: If a lead compound is too toxic (aerobic), add an amino group or alkyl-amino group to the imidazole ring. This will shift

    
     negative, making it more selective for hypoxia.
    
  • Solubility: The amino group significantly improves water solubility compared to the parent nitroimidazole, aiding in formulation (IV delivery).

  • Linker Chemistry: The amino group serves as a "handle" for attaching targeting ligands (e.g., glucose for metabolic targeting) without destroying the redox activity of the nitro group, provided the amide bond formation doesn't excessively withdraw electrons.

References

  • Wardman, P. (1989). "Reduction potentials of one-electron couples involving free radicals in aqueous solution." Journal of Physical and Chemical Reference Data, 18(4), 1637-1755. Link

  • Vianello, E., et al. (2025). "Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium." ResearchGate. Link

  • Maya, J. D., et al. (2003). "Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host." Comparative Biochemistry and Physiology Part A, 136(1), 55-65. (Megazol Mechanisms).[2] Link

  • Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research, 67(1), 9-20. Link

  • Squella, J. A., et al. (2002). "Cyclic voltammetric studies on nitro radical anion formation from megazol and some related nitroimidazole derivatives." Bioelectrochemistry, 56(1-2), 143-145. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-nitro-1H-imidazol-5-amine

CAS: 35866-55-2 | Formula: C H N O | Class: Nitroimidazole Derivative Part 1: Executive Safety Summary (Immediate Action Card) Hazard Profile: As a nitroimidazole derivative, 4-nitro-1H-imidazol-5-amine poses risks consi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35866-55-2 | Formula: C


H

N

O

| Class: Nitroimidazole Derivative

Part 1: Executive Safety Summary (Immediate Action Card)

Hazard Profile: As a nitroimidazole derivative, 4-nitro-1H-imidazol-5-amine poses risks consistent with its chemical class, including skin/eye irritation and potential genotoxicity. The nitro group (


) is a known pharmacophore often associated with mutagenic activity (e.g., via nitroreduction). Treat this compound as a Suspected Carcinogen/Mutagen  and a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
Hazard CategoryGHS Classification (Derived)Signal WordHazard Statements
Health Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3WARNING H315, H319, H335 (Irritant)
Genotoxicity Muta. 2 (Suspected)WARNING H341 (Suspected genetic defects)
Physical Combustible DustWARNING May form combustible dust concentrations in air.

Part 2: Comprehensive PPE Specifications

Respiratory Protection (Inhalation Defense)

Rationale: The primary route of exposure for solid nitroimidazoles is inhalation of airborne particulates during weighing or transfer.

  • Standard Operation (Fume Hood): Half-face respirator with P100 (HEPA) cartridges or N95 disposable respirator if engineering controls (hood sash) are verified effective.

  • Outside Fume Hood / Spill Cleanup: Full-face Powered Air Purifying Respirator (PAPR) with HEPA filters.

  • Prohibited: Surgical masks (provide 0% protection against chemical vapors or fine particulates).

Dermal Protection (Permeation Defense)

Rationale: Nitro compounds can be absorbed through the skin. Common solvents used for this compound (DMSO, DMF) act as permeation enhancers, carrying the toxicant through standard gloves.

  • Primary Layer (Inner): Nitrile (0.11 mm minimum).

  • Secondary Layer (Outer):

    • Dry Handling: Nitrile (0.11 mm) - Double gloving technique.

    • Solution Handling (DMSO/DMF):Silver Shield / 4H (Laminate) gloves are mandatory. Standard nitrile degrades rapidly (<15 mins) in DMF/DMSO, exposing skin to dissolved nitroimidazole.

  • Body: Tyvek® lab coat or disposable coveralls with elastic cuffs. No exposed skin at wrists.

Ocular Protection
  • Standard: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust migration.

  • High Risk: Face shield over goggles during large-scale synthesis or waste consolidation.

Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 4-nitro-1H-imidazol-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Hood Inside Fume Hood? Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck YesHood Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Sash at proper height Hood->YesHood Yes NoHood High Risk PPE: P100 Respirator Double Nitrile Gloves Tyvek Suit Hood->NoHood No HighPerm DMSO / DMF / DMAc SolventCheck->HighPerm LowPerm Water / Ethanol SolventCheck->LowPerm Laminate CRITICAL: Laminate (Silver Shield) Gloves over Nitrile Inner HighPerm->Laminate Nitrile Double Nitrile Gloves Change every 30 mins LowPerm->Nitrile caption Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Part 3: Operational Protocols

Receiving & Storage
  • Verification: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates potential seal failure and oxidative degradation.

  • Storage Conditions: Store at 2-8°C (refrigerated). Nitroimidazoles can be heat-sensitive. Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the amine group.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Acids .

Weighing & Solubilization (Critical Control Point)

The Hazard: Static electricity can cause fine powders to "jump," leading to inhalation exposure or bench contamination.

Protocol:

  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Damping: Place a damp Kimwipe™ on the floor of the balance to increase local humidity and reduce static charge.

  • Solvent Choice:

    • Solubility: Sparingly soluble in water; Soluble in DMSO and DMF.

    • Procedure: Add solvent to the powder, not powder to solvent, to minimize splash risk.

Reaction Setup
  • Temperature Control: 4-nitro-1H-imidazol-5-amine has a high melting point (>200°C) but can decompose violently if heated rapidly. Never heat a closed system.

  • Glassware: Inspect for micro-fractures. Nitro-compounds can generate pressure during decomposition.

Part 4: Emergency & Disposal Logistics

Spill Response Workflow

Do not use water initially. Water may spread the contamination if the compound is not fully soluble, or create a difficult-to-clean slurry.

Spill_Response Alert 1. Alert & Evacuate (Notify Safety Officer) PPE 2. Don PPE (Double Nitrile, Goggles, P100 Mask) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill Cover 4. Cover with damp paper towels (Prevents dust aerosolization) DrySpill->Cover Absorb 4. Absorb with inert pads (Vermiculite or Polypropylene) WetSpill->Absorb Clean 5. Wipe with 10% Bleach (Oxidative Deactivation) Cover->Clean Absorb->Clean Waste 6. Double Bag -> HazMat Bin Clean->Waste caption Figure 2: Step-by-step spill response workflow for 4-nitro-1H-imidazol-5-amine.

Waste Disposal[2][3][4]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidative waste streams (Nitric acid waste).

  • Method: High-temperature incineration is required to destroy the imidazole ring and nitro group.

  • Labeling: Must be clearly labeled "Contains Nitroimidazole - Potential Mutagen."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36724, 4-Nitroimidazole (Related Structure). PubChem. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-nitroimidazole. ECHA. Available at: [Link]

Sources

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